molecular formula C8H7ClN4 B122757 1-(4-Chlorophenyl)-3-cyanoguanidine CAS No. 1482-62-8

1-(4-Chlorophenyl)-3-cyanoguanidine

Cat. No.: B122757
CAS No.: 1482-62-8
M. Wt: 194.62 g/mol
InChI Key: JMEJOUCPQDFPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1-cyanoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJOUCPQDFPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163933
Record name 1-(4-Chlorophenyl)-3-cyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-62-8
Record name N-(4-Chlorophenyl)-N′-cyanoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-cyanoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1482-62-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenyl)-3-cyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-3-cyanoguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-CHLOROPHENYL)-3-CYANOGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X27G052788
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-cyanoguanidine (CAS: 1482-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-3-cyanoguanidine, also known by its CAS number 1482-62-8, is a halo-aryl substituted guanidine derivative.[1] Primarily recognized as a key intermediate in the synthesis of the antimalarial drug proguanil, this compound holds significance in pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications. While direct biological activity and detailed toxicological studies on this compound are not extensively documented in publicly available literature, its structural relationship to proguanil suggests a potential avenue for investigation as a dihydrofolate reductase (DHFR) inhibitor. This document consolidates available data, presents experimental protocols for its synthesis and potential biological evaluation, and utilizes visualizations to illustrate key processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] It is characterized by the presence of a cyanoguanidine functional group attached to a para-chlorophenyl moiety.[5] The compound is noted for its stability under various environmental conditions.[4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1482-62-8[5]
Molecular Formula C₈H₇ClN₄[5]
Molecular Weight 194.62 g/mol [5]
IUPAC Name 2-(4-chlorophenyl)-1-cyanoguanidine[5]
Melting Point 202-204 °C[1]
Boiling Point 340.2 °C at 760 mmHg[1]
Density 1.34 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Appearance White to off-white crystalline solid[4]
pKa (Predicted) 4.92 ± 0.10[1]

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of proguanil. The most commonly cited method involves the reaction of 4-chloroaniline with sodium dicyanamide.

Experimental Protocol: Synthesis of this compound

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from related patent literature. The following is a representative protocol:

Materials:

  • 4-Chloroaniline

  • Sodium dicyanamide

  • Hydrochloric acid

  • Suitable solvent (e.g., water, ethanol)

  • Copper sulfate pentahydrate (as a catalyst, optional)

Procedure:

  • Dissolve 4-chloroaniline in a suitable solvent system, such as a mixture of ethanol and water.

  • Add sodium dicyanamide to the solution.

  • If a catalyst is used, a solution of copper sulfate pentahydrate can be added to the reaction mixture.

  • The mixture is then heated to reflux for a specified period, typically several hours, to facilitate the condensation reaction.

  • Reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. This may involve filtration to collect the precipitated solid.

  • The crude product can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

Synthesis_of_Proguanil cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_synthesis Final Synthesis Step 4-Chloroaniline 4-Chloroaniline This compound This compound 4-Chloroaniline->this compound Condensation Sodium Dicyanamide Sodium Dicyanamide Sodium Dicyanamide->this compound Proguanil Proguanil This compound->Proguanil Reaction with Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Proguanil

Synthesis of Proguanil from this compound.

Biological Activity and Mechanism of Action

Currently, there is a lack of direct scientific research on the specific mechanism of action of this compound.[5] Its primary significance lies in its role as a precursor to proguanil, an established antimalarial drug.[5]

Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[6] Cycloguanil functions by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[6][7] This enzyme is crucial for the parasite's folate metabolism, a pathway essential for the synthesis of nucleic acids and subsequent survival and replication.[5] Given that this compound is a direct precursor to proguanil, it is plausible that it may exhibit some affinity for DHFR, although this has not been experimentally verified in published studies.

Interaction studies, likely employing techniques such as molecular docking and in vitro assays, would be necessary to elucidate any direct biological effects of this compound.[5]

Representative Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

To assess the potential biological activity of this compound as a DHFR inhibitor, a standard spectrophotometric assay can be employed. This protocol is a general representation and would require optimization for the specific compound.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down this reaction rate.[8]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control to each well.

  • Initiate the reaction by adding the NADPH and DHF solutions.

  • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for a set period.

  • The rate of decrease in absorbance is proportional to the DHFR activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, DHFR, DHF, NADPH) Plate_Setup Add Reagents and Compound to 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Plate_Setup Reaction_Initiation Initiate Reaction with DHF and NADPH Plate_Setup->Reaction_Initiation Kinetic_Measurement Measure Absorbance at 340 nm (Kinetic Mode) Reaction_Initiation->Kinetic_Measurement Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Kinetic_Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for a DHFR Inhibition Assay.

Toxicology and Safety

The available toxicological data for this compound is limited. It is classified as causing skin, eye, and respiratory irritation. Safety data sheets recommend avoiding breathing dust and thorough washing after handling.

Table 2: Acute Toxicity Data

Test TypeRoute of ExposureSpeciesDoseSource
LDLo (Lowest published lethal dose)UnreportedRat150 mg/kgChemSRC
LD₅₀ (Lethal dose, 50% kill)IntravenousMouse100 mg/kgChemSRC

Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound.

Applications and Future Directions

The primary application of this compound is as a crucial intermediate in the synthesis of antimalarial drugs, particularly proguanil.[2] Its structural features, including the aromatic ring, cyano group, and guanidine moiety, also suggest potential applications in organic synthesis and materials science.[5]

Future research could focus on several key areas:

  • Direct Biological Activity: Investigating the potential antimalarial or other therapeutic activities of the compound itself, particularly its interaction with DHFR.

  • Analogue Synthesis: Using this compound as a scaffold to synthesize novel derivatives with enhanced biological properties.

  • Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to establish a detailed safety profile.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a precursor to the antimalarial drug proguanil. While its own biological activity remains largely unexplored, its chemical properties and synthetic accessibility make it a valuable molecule. Further research into its potential pharmacological effects, particularly as a DHFR inhibitor, is warranted and could open new avenues for drug discovery. The information and representative protocols provided in this guide serve as a foundational resource for researchers and scientists working with or interested in this compound.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-cyanoguanidine: Synthesis, Characterization, and Application in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of antimalarial agents. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and methods for its characterization. Furthermore, it elucidates the compound's role in the broader context of antimalarial drug action, specifically its conversion to proguanil and the subsequent inhibition of the dihydrofolate reductase pathway in Plasmodium falciparum.

Molecular Structure and Physicochemical Properties

This compound, also known as Proguanil USP Related Compound E, is an organic compound with the molecular formula C₈H₇ClN₄.[1][2] Its structure features a 4-chlorophenyl group attached to a cyanoguanidine moiety.

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(4-chlorophenyl)-1-cyanoguanidine[3]
CAS Number 1482-62-8[2]
Molecular Formula C₈H₇ClN₄[1][2]
Molecular Weight 194.62 g/mol [2]
SMILES C1=CC(=CC=C1N=C(N)NC#N)Cl[3]
InChI Key JMEJOUCPQDFPFK-UHFFFAOYSA-N[3]
Synonyms N-(4-Chlorophenyl)-N'-cyanoguanidine, p-Chlorophenyldicyandiamide, Proguanil Related Compound E[4][5]

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point 202-204 °C[5]
Boiling Point 340.2 °C at 760 mmHg[5]
Density 1.34 g/cm³[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Appearance White to off-white crystalline solid[6]

Synthesis of this compound

The primary synthetic route to this compound is the reaction of 4-chloroaniline or its hydrochloride salt with dicyandiamide (2-cyanoguanidine).[7] While the seminal work was published in 1959, this guide provides a detailed experimental protocol inferred from general procedures for analogous biguanide syntheses.[8]

Experimental Protocol

Reaction Scheme:

4-Chloroaniline Hydrochloride + Dicyandiamide → this compound

Materials and Reagents:

  • 4-Chloroaniline hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • Toluene

  • Aqueous Hydrochloric Acid (HCl)

  • Aqueous Ammonium Hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (1.0 equivalent) and toluene.

  • Addition of Amine: Add 4-chloroaniline hydrochloride (1.1 equivalents) to the suspension.

  • Reaction: Add a 50:50 mixture of water and concentrated hydrochloric acid dropwise to the stirred mixture. Heat the reaction mixture to reflux and maintain for 10-16 hours.[8]

  • Work-up: After cooling to room temperature, the resulting solid is collected. The crude product is then neutralized with a dilute solution of ammonium hydroxide.[8]

  • Purification: The solvent is removed under reduced pressure. The residue is washed with water. The crude solid product is then recrystallized from ethanol to yield pure this compound.[8]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Chloroaniline_HCl 4-Chloroaniline Hydrochloride Reaction_Vessel Reaction in Toluene with HCl (Reflux, 10-16h) 4-Chloroaniline_HCl->Reaction_Vessel Dicyandiamide Dicyandiamide Dicyandiamide->Reaction_Vessel Neutralization Neutralization with NH4OH Reaction_Vessel->Neutralization Purification Recrystallization from Ethanol Neutralization->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the compound's structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H 7.2 - 7.5mAromatic protons
6.5 - 7.0br sAmine protons
¹³C ~160sGuanidine carbon (C=N)
~135sAromatic carbon (C-Cl)
~129sAromatic carbons (CH)
~121sAromatic carbons (CH)
~118sCyano carbon (C≡N)

Note: NMR spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200N-HStretching
~2210C≡NStretching
1650 - 1550C=NStretching
1600 - 1450C=CAromatic ring stretching
~830C-HAromatic out-of-plane bending (para-substituted)
~1100C-ClStretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data

Ion[M+H]⁺
Expected m/z 195.04
High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid for Mass-Spec compatibility.[9]

Role in Antimalarial Drug Action

This compound is not typically used as an active pharmaceutical ingredient itself. Its primary importance lies in its role as a direct precursor to the biguanide antimalarial drug, proguanil. Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[10]

Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[10] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA replication and repair, ultimately leading to the death of the parasite.[10]

Dihydrofolate Reductase Inhibition Pathway

DHFR_Inhibition Mechanism of Action of Proguanil/Cycloguanil Proguanil Proguanil Metabolism Metabolism in Host Proguanil->Metabolism Cycloguanil Cycloguanil (Active Metabolite) Metabolism->Cycloguanil DHFR Plasmodium Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_Synthesis DNA Synthesis & Repair THF->DNA_Synthesis Required for Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death Disruption leads to

Caption: The metabolic activation of proguanil to cycloguanil and its subsequent inhibition of the parasite's dihydrofolate reductase.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine from 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-chlorophenyl)-3-cyanoguanidine, a key intermediate in the preparation of the antimalarial drug proguanil, from 4-chloroaniline. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a crucial building block in the synthesis of biguanide-based pharmaceuticals, most notably the antimalarial agent proguanil. The reliable and efficient synthesis of this intermediate is of significant interest to the pharmaceutical industry and researchers in medicinal chemistry. This guide outlines a common and effective method for its preparation starting from the readily available precursor, 4-chloroaniline.

Synthetic Pathway

The primary synthetic route to this compound involves the reaction of 4-chloroaniline with a cyanoguanidine source, such as dicyandiamide or sodium dicyanamide. The reaction proceeds via nucleophilic addition of the amino group of 4-chloroaniline to one of the nitrile groups of the cyanoguanidine moiety.

Synthesis_Pathway 4-Chloroaniline 4-Chloroaniline Product This compound 4-Chloroaniline->Product Reaction Cyanoguanidine Cyanoguanidine Cyanoguanidine->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are prevalent in the literature, differing in the choice of cyanoguanidine source and reaction conditions.

Method 1: Reaction with Dicyandiamide in an Organic Solvent

This method, adapted from general procedures for the synthesis of related biguanides, utilizes dicyandiamide in a non-polar organic solvent.

Materials:

  • 4-Chloroaniline

  • Dicyandiamide (Cyanoguanidine)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • To a solution of dicyandiamide (1.0 equivalent) in toluene, add 4-chloroaniline (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Slowly add a 50:50 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and maintain for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute solution of ammonium hydroxide.

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Method 2: Reaction with Sodium Dicyanamide in an Aqueous Medium

This alternative procedure employs sodium dicyanamide in an aqueous acidic medium, which can be advantageous in terms of cost and environmental impact.

Materials:

  • 4-Chloroaniline

  • Sodium dicyanamide

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Combine 4-chloroaniline (1.0 equivalent) and sodium dicyanamide (1.0 equivalent) in water.

  • Add hydrochloric acid to the mixture.

  • Heat the reaction mixture to 50-90°C and maintain for approximately 18 hours.

  • Monitor the reaction for completion using TLC.

  • Upon completion, cool the reaction mixture.

  • Neutralize the mixture by adding a solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with water, and dry to obtain this compound. A reported yield for this method is approximately 78.3%.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference(s)
Molecular Formula C₈H₇ClN₄[2][3]
Molecular Weight 194.62 g/mol [2][3]
Melting Point 202-204 °C[1][4]
Appearance White to off-white solid
Yield (Method 2) ~78.3%[1]

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing evidence for the carbon framework of the molecule.[2]

  • FTIR: The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C≡N (nitrile) stretching, and C=N stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Note: Detailed, publicly available spectra for ¹H NMR, FTIR, and Mass Spectrometry are limited. Researchers should perform these analyses on their synthesized product for full characterization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine 4-Chloroaniline and Cyanoguanidine Source Reaction Heat under Reflux (with Acid Catalyst) Reagents->Reaction Neutralization Neutralize with Base Reaction->Neutralization Isolation Isolate Crude Product (Filtration/Evaporation) Neutralization->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) & Melting Point Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • 4-Chloroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Cyanoguanidine and sodium dicyanamide can be harmful if swallowed or inhaled.

  • Hydrochloric acid is corrosive. Handle with care.

  • Standard laboratory safety practices should be followed throughout the experimental procedures.

Conclusion

The synthesis of this compound from 4-chloroaniline is a well-established process crucial for the production of important pharmaceuticals. This guide provides the necessary details for researchers and professionals in the field to successfully replicate and understand this synthesis. The choice between the two presented methods may depend on available resources, desired scale, and environmental considerations. For rigorous quality control, full spectroscopic characterization of the final product is highly recommended.

References

An In-depth Technical Guide on the Mechanism of Action of 1-(4-Chlorophenyl)-3-cyanoguanidine and its Antimalarial Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Chemical Intermediate to Active Antimalarial Agent

1-(4-Chlorophenyl)-3-cyanoguanidine is a halo-aryl substituted guanidine derivative primarily recognized as a chemical intermediate in the synthesis of biguanide antimalarial drugs, such as proguanil. While this compound itself is not the active pharmacological agent, it is a critical precursor to compounds that have a well-defined mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite.

Proguanil, a prodrug, is metabolized in the liver to its active form, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), an essential enzyme for its survival.[2][3] This technical guide will focus on the mechanism of action of cycloguanil and the structurally related, highly potent DHFR inhibitor, WR-99210, as their activities represent the ultimate biological effect stemming from the chemical class of this compound.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target for cycloguanil and WR-99210 in Plasmodium falciparum is the enzyme dihydrofolate reductase (DHFR).[3][4] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the parasite's ability to synthesize nucleic acids and certain amino acids.[5][6]

The Folate Biosynthesis Pathway in Plasmodium falciparum

Plasmodium falciparum can synthesize folates de novo.[7] The folate pathway provides the necessary one-carbon units for the synthesis of pyrimidines (like thymidylate) and purines, which are the building blocks of DNA.[5] The enzyme DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6] THF is then converted into various cofactors that are essential for DNA synthesis and repair.[8] By inhibiting DHFR, cycloguanil and WR-99210 block the regeneration of THF, leading to a depletion of essential DNA precursors.[4][8] This ultimately halts parasite replication and leads to its death.[1]

Folate_Pathway cluster_synthesis De Novo Folate Synthesis cluster_cycle Folate Cycle & DNA Synthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate HPPK & DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Inhibitor Cycloguanil / WR-99210 Inhibitor->THF Inhibition

Caption: Folate biosynthesis pathway in P. falciparum and inhibition by DHFR inhibitors.
Molecular Interaction with DHFR

Cycloguanil and WR-99210 act as competitive inhibitors of DHFR, binding to the active site of the enzyme with high affinity.[8] Their chemical structures mimic that of the natural substrate, DHF.[8] This binding physically obstructs the access of DHF to the catalytic site, preventing its reduction to THF.[8] The selectivity of these drugs for the parasite's DHFR over the human enzyme is a key factor in their therapeutic window. This selectivity is attributed to structural differences in the active sites of the respective enzymes.[8] WR-99210, in particular, features a flexible side chain that allows it to bind tightly to both wild-type and mutant forms of P. falciparum DHFR, overcoming some common resistance mutations.[9]

Quantitative Data: In Vitro Activity

The inhibitory potency of cycloguanil and WR-99210 is quantified by their 50% inhibitory concentration (IC50) against the DHFR enzyme and the whole parasite, as well as by their inhibition constant (Ki) for the enzyme.

Table 1: Inhibitory Activity of Cycloguanil against P. falciparum
Parameter Strain / Condition Value Reference
IC50 (Whole Parasite) Susceptible Isolates11.1 nM (mean)[10]
Resistant Isolates2,030 nM (mean)[10]
IC50 (DHFR Enzyme) Susceptible~1 nM[11]

Note: IC50 values can vary depending on the specific parasite strain and assay conditions.

Table 2: Inhibitory Activity of WR-99210 against P. falciparum
Parameter Strain / Condition Value Reference
IC50 (Whole Parasite) NF54 (Antifolate-sensitive)0.056 nM[4]
Dd2 (Resistant to other antifolates)0.62 nM[4]
IC50 (DHFR Enzyme) -<0.075 nM[12]
Ki (DHFR Enzyme) P. falciparum DHFR-TS1.1 nM[13]
Human DHFR12 nM[13]

Note: The lower IC50 and Ki values for WR-99210 indicate its higher potency compared to cycloguanil.

Experimental Protocols

DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Recombinant P. falciparum DHFR-TS

  • Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compounds (Cycloguanil, WR-99210) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of DHF, NADPH, and test compounds. Create serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme solution

    • Test compound dilution (or DMSO for control)

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Initiate Reaction: Add the NADPH solution to all wells, followed by the DHF solution to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Normalize the rates to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

DHFR_Assay_Workflow start Start reagent_prep Prepare Serial Dilutions of Inhibitors start->reagent_prep plate_setup Add Buffer, DHFR Enzyme, and Inhibitor to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation reaction_start Initiate Reaction with NADPH and DHF pre_incubation->reaction_start measurement Measure Absorbance at 340 nm over Time reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50_calc Determine IC50 Value (Non-linear Regression) data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for the DHFR enzyme inhibition assay.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This is a high-throughput fluorescence-based assay to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the amount of parasitic DNA using the SYBR Green I dye.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Microplate fluorescence reader

  • Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)

Procedure:

  • Prepare Drug Plates: Create serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Prepare Parasite Inoculum: Prepare a suspension of P. falciparum-infected erythrocytes at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) in complete culture medium.

  • Inoculation: Add the parasite inoculum to each well of the drug-containing plate. Include control wells with no drug (positive growth control) and uninfected erythrocytes (background control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed chamber.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the fluorescence values to the positive growth control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Antiplasmodial_Assay_Workflow start Start drug_plates Prepare Serial Dilutions of Test Compounds in Plate start->drug_plates parasite_prep Prepare Synchronized Parasite Culture Inoculum drug_plates->parasite_prep inoculation Inoculate Plate with Parasite Culture parasite_prep->inoculation incubation Incubate for 72 hours (37°C, Gassed Chamber) inoculation->incubation lysis_staining Lyse Erythrocytes and Stain DNA with SYBR Green I incubation->lysis_staining measurement Measure Fluorescence (Ex: 485nm, Em: 530nm) lysis_staining->measurement data_analysis Normalize Data and Calculate % Inhibition measurement->data_analysis ic50_calc Determine IC50 Value (Non-linear Regression) data_analysis->ic50_calc end End ic50_calc->end

References

Solubility of 1-(4-Chlorophenyl)-3-cyanoguanidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), presents unique challenges and opportunities in drug development due to its physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a workflow for analysis.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available safety data sheets and chemical database entries, a qualitative solubility profile can be summarized. The compound generally exhibits low solubility in most common organic solvents.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1]
MethanolNot SpecifiedSlightly Soluble[1]
WaterNot SpecifiedLow Solubility[2][3]
Most Organic SolventsNot SpecifiedLow Solubility[2][3]

Note: "Slightly Soluble" and "Low Solubility" are qualitative terms and indicate that precise quantitative data is not publicly available. The determination of exact solubility values requires experimental investigation.

Experimental Protocols: Determining Solubility

A robust and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method . This method involves equilibrating a suspension of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Principle

An excess amount of the solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, ensuring the solution is saturated. After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Equipment
  • Analyte: this compound (solid, purity >99%)

  • Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Dimethyl Sulfoxide)

  • Glass vials with screw caps

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials. The excess amount ensures that saturation is achieved.

    • Add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined equilibration time (e.g., 24 to 72 hours). Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • For further clarification, filter the withdrawn supernatant through a syringe filter compatible with the organic solvent.

  • Quantitative Analysis:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is often a good starting point.[4]

      • The UV detector wavelength should be set to the maximum absorbance of this compound.

      • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

      • Inject the filtered supernatant (appropriately diluted if necessary) and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent. Aromatic compounds typically show strong absorbance in the UV region.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) and calculate the concentration using the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method followed by HPLC analysis.

G prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil Shake for 24-72h sep Phase Separation (Centrifugation & Filtration) equil->sep High-speed centrifugation analysis Quantitative Analysis (HPLC or UV-Vis) sep->analysis Inject supernatant result Solubility Calculation (mg/mL or mol/L) analysis->result Determine concentration calib Calibration Curve Preparation (Standard Solutions) calib->analysis Establish linearity

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains scarce in public literature, this guide provides a framework for its experimental determination. The detailed shake-flask protocol, coupled with robust analytical techniques like HPLC, will enable researchers and drug development professionals to generate the critical data needed for process optimization and formulation development. The provided workflow diagram offers a clear visual representation of the necessary steps to achieve reliable and reproducible solubility measurements. Further research to populate the solubility data table with quantitative values across a range of pharmaceutically relevant solvents is highly encouraged.

References

Technical Guide: Spectral Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate and a known impurity in the synthesis of the antimalarial drug Proguanil.[1][2] Identified as Proguanil Related Compound E by the United States Pharmacopeia (USP), its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the available spectral data for this compound (CAS No. 1482-62-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties:

  • IUPAC Name: 2-(4-chlorophenyl)-1-cyanoguanidine[4]

  • Synonyms: Proguanil Related Compound E, p-Chlorophenyldicyandiamide[3][5]

  • Molecular Formula: C₈H₇ClN₄[4]

  • Molecular Weight: 194.62 g/mol [4]

Spectral Data Summary

The following tables summarize the spectral data for this compound. While this compound is available as a certified reference material, complete spectral data sets are not always publicly disseminated.[6] The information presented is compiled from available sources and analogous compounds.

Table 1: NMR Spectral Data
Nucleus Solvent Chemical Shift (δ) ppm Assignment
¹H NMRDMSO-d₆Data not publicly availableAromatic protons, Amine protons
¹³C NMRDMSO-d₆Data not publicly availableAromatic carbons, Guanidine carbon, Cyano carbon
¹⁵N NMRDMSO-d₆Data reported in literature[7]Guanidine and cyano nitrogens

Note: A study by Cunningham and Wan (1996) in Magnetic Resonance in Chemistry reported the ¹⁵N NMR data for this compound.[7]

Table 2: IR Spectral Data
Wavenumber (cm⁻¹) Assignment Expected Appearance
~3400-3200N-H stretchingBroad to medium peaks
~2210C≡N stretching (cyano group)Sharp, strong peak
~1650C=N stretching (guanidine)Strong peak
~1600-1475C=C stretching (aromatic ring)Multiple sharp peaks
~830C-H out-of-plane bending (para-substituted ring)Strong peak
~750C-Cl stretchingMedium to strong peak

Note: The specific peak values are based on characteristic vibrational frequencies for the functional groups present in the molecule. For a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the N-H and C≡N stretching vibrations were observed at 3193 cm⁻¹ and 2218 cm⁻¹, respectively.[8]

Table 3: Mass Spectrometry Data
Technique m/z Assignment
Electron Impact (EI) or Electrospray (ESI)~194/196[M]⁺˙ / [M+H]⁺ (Molecular ion peak with isotopic pattern for Cl)
Data not publicly availableFragmentation pattern

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not publicly available. However, the following methodologies, adapted from the analysis of structurally similar compounds, serve as a reliable guide.[8]

NMR Spectroscopy:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy of all carbon signals.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample is analyzed using either the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument, with an electrospray ionization (ESI) or electron impact (EI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: For ESI, the sample solution is infused directly into the source. For EI, a direct insertion probe may be used. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Logical Relationships and Synthesis Workflow

This compound is a critical compound in the synthesis of Proguanil. It can be both a precursor and an impurity, arising from the reaction of 4-chloroaniline with dicyandiamide.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_products Products & Intermediates cluster_further_reaction Further Synthesis A 4-Chloroaniline C Reaction A->C B Dicyandiamide B->C D 1-(4-Chlorophenyl)-3- cyanoguanidine (Proguanil Impurity E) C->D Formation of Intermediate/Impurity F Reaction with Isopropylamine D->F E Proguanil F->E Final Product

Caption: Synthetic pathway showing the formation of this compound.

Conclusion

The spectral characterization of this compound is essential for ensuring the quality and purity of the antimalarial drug Proguanil. While complete, publicly available datasets are scarce, the information provided in this guide, based on its status as a pharmaceutical reference standard and data from analogous compounds, offers a robust framework for its identification and analysis. Researchers are encouraged to acquire spectral data on their own certified reference materials for definitive characterization.

References

The Diverse Biological Activities of Cyanoguanidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanoguanidine scaffold has emerged as a versatile pharmacophore in modern drug discovery, leading to the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of cyanoguanidine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Biased μ-Opioid Receptor Agonists for Pain Management

Cyanoguanidine derivatives have been successfully developed as biased agonists of the μ-opioid receptor (MOR), offering the potential for potent analgesia with a reduced side effect profile compared to traditional opioids. These compounds selectively activate the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin pathway, implicated in adverse effects such as respiratory depression and constipation.[1]

A notable example is the structural modification of PZM21 to incorporate a 2-cyanoguanidine scaffold, leading to compounds like I-11 which exhibit significant analgesic effects comparable to morphine while avoiding β-arrestin2 pathway activation.[1]

Signaling Pathways: G-Protein vs. β-Arrestin

The differential signaling of biased MOR agonists is crucial for their improved therapeutic window. The following diagram illustrates the two main signaling cascades initiated by MOR activation.

cluster_membrane Cell Membrane cluster_biased_agonist Biased Agonist (e.g., Cyanoguanidine Derivative) cluster_traditional_opioid Traditional Opioid (e.g., Morphine) cluster_g_protein_pathway G-Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein Activation MOR->G_Protein Activates Beta_Arrestin β-Arrestin2 Recruitment MOR->Beta_Arrestin Recruits Biased_Agonist Biased Agonist Biased_Agonist->MOR Traditional_Opioid Traditional Opioid Traditional_Opioid->MOR Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects Leads to

Figure 1: Biased MOR Agonist Signaling Pathway.
Quantitative Data

The following table summarizes the in vitro activity of representative biased cyanoguanidine MOR agonists.

CompoundG-Protein Activation (cAMP Inhibition) EC50 (nM)β-Arrestin2 Recruitment EC50 (nM)
PZM214.6>10,000 (undetectable)[2]
PZM21 Derivative (6a)-Negligible at <100 µM[3]
Morphine-621.5[3]
Experimental Protocols

G-Protein Activation Assay (cAMP Inhibition)

This assay quantifies the activation of the Gi/o-protein signaling pathway by measuring the inhibition of adenylyl cyclase activity, which results in a reduced intracellular concentration of cyclic AMP (cAMP).

  • Cell Culture: HEK293 cells stably expressing the human μ-opioid receptor are cultured in an appropriate medium.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated MOR, a key step in the β-arrestin signaling pathway.

  • Cell Line: U2OS cells stably co-expressing the human μ-opioid receptor and a β-arrestin2-enzyme fragment complementation (EFC) system (e.g., PathHunter®) are used.

  • Assay Preparation: Cells are plated in 384-well plates and incubated.

  • Compound Incubation: Cells are treated with a range of concentrations of the test compound.

  • Signal Detection: The EFC signal, which is proportional to the amount of β-arrestin2 recruited to the receptor, is measured using a chemiluminescent plate reader.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax values.

Factor Xa Inhibitors for Anticoagulation

Cyanoguanidine-based lactam derivatives have been identified as potent and orally bioavailable inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.

A leading example is BMS-269223, which demonstrates high affinity for FXa and prolongs prothrombin time.[4]

Coagulation Cascade and FXa Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of its inhibition by cyanoguanidine derivatives.

cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Cyanoguanidine Cyanoguanidine Derivative (e.g., BMS-269223) Cyanoguanidine->FactorXa Inhibits

Figure 2: Mechanism of Factor Xa Inhibition.
Quantitative Data

CompoundFactor Xa Inhibition Ki (nM)Prothrombin Time Doubling Concentration (EC2xPT) (µM)
BMS-2692236.5[4]32[4]
Experimental Protocols

Factor Xa Inhibition Assay

This is a functional assay to determine the inhibitory potency of a compound against Factor Xa.

  • Reagents: Human Factor Xa, a chromogenic substrate for Factor Xa, and a buffer solution are required.

  • Assay Procedure:

    • A solution of Factor Xa is incubated with various concentrations of the test compound.

    • The chromogenic substrate is added to the mixture.

    • The rate of substrate hydrolysis, which is proportional to the residual Factor Xa activity, is measured spectrophotometrically.

  • Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response data.

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. It is used to assess the extrinsic and common pathways of coagulation.

  • Sample Collection: Blood is collected in a tube containing sodium citrate to prevent coagulation.

  • Plasma Preparation: Platelet-poor plasma is obtained by centrifugation.

  • Assay Performance:

    • The plasma sample is incubated at 37°C.

    • A reagent containing tissue factor and calcium chloride is added to the plasma.

    • The time to clot formation is measured using an automated coagulometer.

  • Data Interpretation: A prolongation of the PT indicates a deficiency in one or more clotting factors or the presence of an anticoagulant.

Antitumor Activity

Certain pyridyl cyanoguanidines, most notably CHS-828, have demonstrated potent antitumor activity both in vitro and in vivo.[5] The primary mechanism of action for CHS-828 is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[6] This leads to the depletion of intracellular NAD+, an essential cofactor for numerous cellular processes, ultimately resulting in cancer cell death through apoptosis.[7]

Mechanism of Action: NAMPT Inhibition and Apoptosis Induction

The following diagram outlines the cellular pathway affected by CHS-828.

CHS828 CHS-828 NAMPT NAMPT CHS828->NAMPT Inhibits NAD_Depletion NAD+ Depletion NAMPT->NAD_Depletion Prevents Synthesis of Mitochondrial_Dysfunction Mitochondrial Dysfunction NAD_Depletion->Mitochondrial_Dysfunction Leads to Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 3: Antitumor Mechanism of CHS-828.
Quantitative Data

The cytotoxic activity of CHS-828 has been evaluated against a panel of human cancer cell lines, including the NCI-60 panel.

Cell LineCancer TypeIC50 (µM)
Panel of 10 Human Myeloma Cell LinesMultiple Myeloma0.01 - 0.3[5]

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing novel anticancer agents.

  • Cell Lines: A panel of 60 human cancer cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers) is used.[8]

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour incubation period, the cells are treated with the test compound at five different concentrations.

    • The plates are incubated for an additional 48 hours.

    • The sulforhodamine B (SRB) assay is used to determine cell viability by measuring total protein content.

  • Data Analysis: The 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) are calculated for each cell line.[9]

Histamine H1 and H2 Receptor Antagonism

Cyanoguanidine derivatives have been synthesized that exhibit dual antagonist activity at both histamine H1 and H2 receptors.[10][11] This is achieved by linking H1- and H2-receptor pharmacophoric substructures via a cyanoguanidine moiety. These compounds have potential applications in conditions where blockade of both receptor subtypes is beneficial, such as in certain allergic and inflammatory responses.

Quantitative Data

The antagonist potency of these compounds is typically expressed as pKB or pA2 values.

CompoundH1 Receptor Antagonism (Guinea Pig Ileum) pKBH2 Receptor Antagonism (Guinea Pig Atrium) pKB
Compound 218.426.43
Compound 258.057.73
Compound 288.6-
Compound 328.616.61
Mepyramine (H1 antagonist)9.07-
Cimetidine (H2 antagonist)-6.40

Data from Sadek et al. (2013)[10]

Experimental Protocols

Guinea Pig Ileum Assay for H1 Antagonism

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to histamine and the inhibitory effect of H1 antagonists.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen.

  • Contraction Measurement: The contractile responses of the ileum segment are recorded using an isotonic transducer.

  • Assay Procedure:

    • A cumulative concentration-response curve to histamine is established.

    • The tissue is then incubated with the test compound (antagonist) for a defined period.

    • A second concentration-response curve to histamine is generated in the presence of the antagonist.

  • Data Analysis: The pA2 or pKB value is calculated from the rightward shift of the histamine concentration-response curve caused by the antagonist.

Guinea Pig Right Atrium Assay for H2 Antagonism

This assay measures the positive chronotropic (rate-increasing) effect of histamine on the spontaneously beating right atrium, which is mediated by H2 receptors.

  • Tissue Preparation: The spontaneously beating right atrium is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution at 37°C, gassed with carbogen.

  • Rate Measurement: The heart rate is recorded using a force-displacement transducer.

  • Assay Procedure:

    • A cumulative concentration-response curve to histamine is obtained.

    • The atrium is incubated with the cyanoguanidine derivative.

    • A second histamine concentration-response curve is established.

  • Data Analysis: The antagonist potency is determined by calculating the pA2 or pKB value from the shift in the histamine concentration-response curve.

Anti-inflammatory Activity

Emerging evidence suggests that certain cyanoguanidine and related nitrogen-containing heterocyclic derivatives possess anti-inflammatory properties. This activity is often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the canonical NF-κB signaling pathway and its role in inflammation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation Induces Cyanoguanidine Cyanoguanidine Derivative Cyanoguanidine->IKK Inhibits?

Figure 4: NF-κB Signaling in Inflammation.
Quantitative Data

The following data is for polysubstituted pyridine derivatives, which are structurally related to some cyanoguanidine compounds and demonstrate the potential for this class of molecules as anti-inflammatory agents.

CompoundNO Release Inhibition IC50 (µM)NF-κB Activity Inhibition IC50 (nM)
Compound 143.2167.4
Compound 151.1532.5
Compound 513.1172.2

Data from a study on polysubstituted pyridine derivatives.[12]

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS is added to stimulate the cells, and they are incubated for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value for the inhibition of NO production is calculated.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Line: A cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Assay Procedure:

    • Transfected cells are plated in 96-well plates.

    • Cells are pre-incubated with the test compound.

    • An NF-κB activator, such as TNF-α or LPS, is added to the cells.

    • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value for the inhibition of NF-κB transcriptional activity is determined.

Conclusion

The cyanoguanidine moiety has proven to be a valuable component in the design of novel therapeutic agents with a broad spectrum of biological activities. From potent and safer analgesics to anticoagulants and anticancer drugs, cyanoguanidine derivatives continue to be a rich area of research for drug development professionals. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the further investigation and optimization of this promising class of compounds.

References

The Guanidine Group: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Substituted Guanidines in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The guanidinium moiety, a versatile and highly basic functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its ability to form multiple hydrogen bonds and engage in electrostatic interactions, make it a critical pharmacophore in a vast array of biologically active compounds.[1] This technical guide provides a comprehensive overview of the current and potential applications of substituted guanidines in drug discovery, with a focus on their therapeutic targets, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications and Mechanisms of Action

Substituted guanidines exhibit a broad spectrum of pharmacological activities, targeting a diverse range of biological systems.[2][3] The protonated guanidinium cation at physiological pH allows for strong interactions with biological targets such as enzymes and receptors.[4]

Central Nervous System Disorders

Guanidine derivatives have shown significant promise in the treatment of various central nervous system (CNS) disorders. They are known to modulate the activity of several key receptors, including:

  • α2-Adrenoceptors: Guanfacine and guanabenz are well-known α2-adrenoceptor agonists used in the treatment of hypertension and, more recently, Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6] These compounds mimic the action of norepinephrine in the prefrontal cortex, enhancing neuronal firing and improving attention and impulse control.[7]

  • Neuropeptide Y (NPY) Receptors: Substituted guanidines, particularly those derived from arginine, have been developed as potent antagonists of the NPY Y1 receptor.[8][9] NPY is a key regulator of food intake, and Y1 receptor antagonists are being investigated as potential anti-obesity agents.[10]

  • Sigma Receptors: N,N'-di-o-tolyl-guanidine (o-DTG) and its derivatives are pan-selective sigma receptor agonists that have demonstrated neuroprotective effects in preclinical models of stroke.[11] They are thought to exert their effects by modulating calcium homeostasis and reducing excitotoxicity.[11]

Cardiovascular Diseases

The ability of guanidines to interact with ion channels and receptors in the cardiovascular system has led to their use as antihypertensive agents.

  • Voltage-Gated Potassium (Kv) Channels: Guanidine and its analogs can inhibit Kv channels, leading to an enhanced release of neurotransmitters like acetylcholine at the neuromuscular junction.[12][13] This mechanism is also relevant to their effects on vascular smooth muscle, contributing to their blood pressure-lowering effects.

  • Na+/H+ Exchanger (NHE) Inhibition: Acylguanidine derivatives are potent inhibitors of the Na+/H+ exchanger, an important regulator of intracellular pH.[3] NHE-1 inhibitors are being explored for the treatment of ischemic-reperfusion injury and other cardiovascular conditions.

Cancer

The guanidinium group is a feature of several anticancer agents, where it can contribute to DNA binding and enzyme inhibition.

  • DNA Interaction: The positive charge of the guanidinium group facilitates interaction with the negatively charged phosphate backbone of DNA.[14] Some guanidine-containing compounds act as minor groove binders, interfering with DNA replication and transcription.

  • Enzyme Inhibition: Guanidine derivatives have been designed to inhibit various enzymes implicated in cancer progression, such as protein kinases and phosphatases.[15][16]

Infectious Diseases

The strong basicity and hydrogen-bonding capacity of the guanidinium group are advantageous for targeting microbial enzymes and other essential cellular components.

  • Antibacterial Agents: Guanidine-containing compounds have demonstrated broad-spectrum antibacterial activity.[3] The positively charged guanidinium group can disrupt bacterial cell membranes.

  • Antiviral Agents: Zanamivir, an influenza neuraminidase inhibitor, features a guanidino group that is crucial for its binding to the viral enzyme.

  • Antifungal and Antiprotozoal Activities: Various natural and synthetic guanidine derivatives have shown promising activity against a range of fungal and protozoal pathogens.[2][6]

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for a selection of substituted guanidines, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of Guanidine Derivatives against Various Enzymes

Compound/ClassTarget EnzymeIC50 / KiReference(s)
Sphingosine Kinase InhibitorsSphK1Ki = 1-10 µM[15]
Sphingosine Kinase InhibitorsSphK2Ki = 1-10 µM[15]
Guanidine Hydrochloride (GuHCl)β-GalactosidaseCompetitive (Ki) and Non-competitive (Ki') constants determined[17][18]
Indole-based compoundsVarious EnzymesIC50 values ranging from µM to nM[19]

Table 2: Receptor Binding Affinities of Guanidine-Based Ligands

CompoundReceptorKi (nM) / pKiReference(s)
N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG)σ-1Lower affinity than o-DTG[11]
p-BrDPhGσ-2Lower affinity than o-DTG[11]
Guanfacineα2A-adrenoceptorHigh Selectivity[20]
Guanabenzα2A-adrenoceptorHigh Selectivity[20]
Arginine DerivativesNPY Y1 ReceptorpKB values in the range of 6.3-6.6[9]
Histamine H3R AntagonistsMuscarinic M2R/M4RpKi values reported[21]

Table 3: Cellular Activity of Substituted Guanidines

Compound/ClassCell LineActivityIC50 / GI50Reference(s)
Arene–Ruthenium Complexes with Guanidine-Based LigandsPC3, BPH1, A549, WI-38AntiproliferativeIC50 values determined[22]
Phenyl-guanidines (e.g., ACB0)GlioblastomaCytotoxicLower than temozolomide
Guanidine-based SphK inhibitorsU937 (histiocytic lymphoma)Decrease S1P levels-[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of substituted guanidines.

Synthesis of Substituted Guanidines

Protocol 1: General Synthesis of N,N'-di-Boc-N''-substituted Guanidines [23]

This protocol describes a widely used method for the synthesis of protected guanidines, which can then be deprotected to yield the final product.

  • Activation of N,N'-di-Boc-thiourea: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-di-Boc-thiourea in a suitable anhydrous solvent such as tetrahydrofuran (THF). Add an activating agent, for example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (TCT) or a peptide coupling reagent like HATU. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete activation.

  • Guanylation of the Amine: To the activated thiourea solution, add the primary or secondary amine (R1R2NH) of interest. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (usually 2-24 hours).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the N,N'-di-Boc-N''-substituted guanidine.

  • Deprotection: Dissolve the purified Boc-protected guanidine in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation of the Final Product: After complete deprotection, remove the solvent and excess acid under reduced pressure. The resulting guanidine salt can be purified by recrystallization or precipitation from a suitable solvent system.

Biological Evaluation

Protocol 2: Enzyme Inhibition Assay [4][24][25]

This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a substituted guanidine against a specific enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the purified enzyme in a suitable assay buffer that ensures its stability and optimal activity.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

    • Prepare a stock solution of the substituted guanidine inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor in the assay buffer to generate a dose-response curve.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 3: Radioligand Receptor Binding Assay [11][26][27]

This protocol describes a method to determine the binding affinity (Ki) of a substituted guanidine for a specific receptor.

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest through homogenization and centrifugation.

  • Binding Reaction: In a 96-well filter plate, incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [3H]-labeled) and varying concentrations of the unlabeled substituted guanidine (competitor).

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Cellular Assay for Antiproliferative Activity (MTT Assay) [22]

This protocol is used to assess the cytotoxic or antiproliferative effects of substituted guanidines on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted guanidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological systems and experimental processes involved in drug discovery. The following are examples of diagrams generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Substituted Guanidine Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay (IC50) Purification->EnzymeAssay SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR ReceptorAssay Receptor Binding Assay (Ki) ReceptorAssay->SAR CellAssay Cellular Assay (GI50) CellAssay->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A typical experimental workflow for the discovery of substituted guanidine-based drugs.

alpha2_adrenoceptor_signaling cluster_membrane Cell Membrane Guanfacine Guanfacine (Agonist) Alpha2AR α2A-Adrenoceptor Guanfacine->Alpha2AR Binds to G_protein Gi/o Protein Alpha2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the α2A-adrenoceptor activated by guanfacine.

npy_y1_receptor_signaling cluster_membrane Cell Membrane NPY_Antagonist Guanidine-based NPY Y1 Antagonist Y1R NPY Y1 Receptor NPY_Antagonist->Y1R Blocks NPY NPY NPY->Y1R Binds to Gq_protein Gq/11 Protein Y1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release

Caption: NPY Y1 receptor signaling pathway and its inhibition by a guanidine-based antagonist.

kv_channel_inhibition cluster_membrane Cell Membrane Guanidine Guanidine Kv_Channel Voltage-Gated K+ Channel Guanidine->Kv_Channel Blocks Pore AP_Prolongation Action Potential Prolongation Guanidine->AP_Prolongation K_efflux K+ Efflux Kv_Channel->K_efflux Allows Repolarization Membrane Repolarization Kv_Channel->Repolarization Depolarization Membrane Depolarization Depolarization->Kv_Channel Opens K_efflux->Repolarization Causes

Caption: Mechanism of voltage-gated potassium channel inhibition by guanidine.

Conclusion

Substituted guanidines represent a remarkably versatile class of molecules with profound implications for medicinal chemistry. Their ability to engage in multifaceted interactions with a wide range of biological targets has led to the development of drugs for a multitude of diseases. The continued exploration of the chemical space around the guanidine scaffold, coupled with advanced screening and characterization methodologies, promises to unlock even more of its therapeutic potential. This guide serves as a foundational resource for researchers dedicated to harnessing the power of substituted guanidines in the ongoing quest for novel and effective medicines.

References

The Pivotal Role of 1-(4-Chlorophenyl)-3-cyanoguanidine in Proguanil Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synthesis of the antimalarial drug Proguanil, with a specific focus on the critical role of the intermediate, 1-(4-Chlorophenyl)-3-cyanoguanidine. Proguanil, a biguanide derivative, is a prophylactic antimalarial drug that functions by inhibiting the enzyme dihydrofolate reductase in malaria parasites.[1][2] The synthesis of Proguanil is a well-established chemical process, and this compound serves as a key precursor in one of the common synthesis routes. This document will detail the chemical pathway, present quantitative data from various synthesis protocols, and provide a comprehensive overview of the experimental methodologies.

The Synthesis Pathway: From Precursors to Proguanil

The synthesis of Proguanil from this compound involves a condensation reaction with isopropylamine. This compound itself is typically synthesized from p-chloroaniline and sodium dicyanamide.[3] The overall reaction scheme showcases a straightforward yet elegant approach to constructing the biguanide moiety of the final drug product.

The general chemical transformation is the reaction of this compound with isopropylamine, often facilitated by a metal salt like copper sulfate, to yield 1-(4-chlorophenyl)-5-isopropylbiguanide (Proguanil).[4][5]

Quantitative Data Presentation

The efficiency of Proguanil synthesis can vary based on the specific reaction conditions, including the choice of solvent, catalyst, and reaction temperature. The following tables summarize quantitative data extracted from various experimental protocols.

Reactants Solvent System Catalyst/Reagent Reaction Time Temperature Product Purity (by HPLC) Yield Reference
p-chlorophenyl cyanoguanidine, isopropylamineTetrahydrofuran (THF), WaterCopper sulfate pentahydrate, HCl, Ammoniacal EDTANot specified15-20°C (workup)Proguanil hydrochlorideNot specifiedNot specified[4]
p-chlorophenyl cyanoguanidine, isopropylamineMethanol, WaterCopper sulfate pentahydrate, HCl, Ammonia3 hoursRefluxProguanil hydrochloride81%Not specified[4]
p-chlorophenyl cyanoguanidine, isopropylamineEthanol, WaterCopper sulfate, HCl, Sodium sulfide20 hoursRefluxProguanilNot specifiedNot specified[3]
p-chlorophenyl cyanoguanidine, isopropylamineEthanol, WaterZinc chloride, Sodium hydroxide20 hoursRefluxProguanil30.14%Not specified[4]
p-chlorophenyl cyanoguanidine, isopropylamineEthanol, WaterCopper sulfate pentahydrate, HCl, Sodium sulfide16 hoursRefluxProguanil base80%Not specified[5]

Note: Yields are not consistently reported across all sources, and purity is often determined by HPLC.

Experimental Protocols

The synthesis of Proguanil from this compound can be achieved through several methodologies. Below are detailed experimental protocols based on published literature.

Protocol 1: Synthesis of this compound [3]

  • A solution of p-chloroaniline (17.0 g, 0.133 mmol) in water (63 mL) and concentrated HCl (11.1 mL) is prepared.

  • This solution is added over 1 hour to a 50 °C solution of sodium dicyanamide (23.7 g, 0.266 mmol) in water (203 mL).

  • The reaction mixture is then heated to 80 °C for 24 hours.

  • After cooling to ambient temperature, a saturated NaHCO₃ solution (150 mL) is added.

  • After stirring for 15 minutes, the precipitated solid is collected by filtration, washed with water, and air-dried to yield 3-(4-chlorophenyl)-1-cyanoguanidine as a cream-colored solid (20.2 g, 78% yield).

Protocol 2: Synthesis of Proguanil using Copper Sulfate Catalyst [3]

  • 3-(4-chlorophenyl)-1-cyanoguanidine (1.0 g, 5.14 mmol) is dissolved in ethanol (7.6 mL) and water (3.0 mL).

  • Copper sulfate is added to the solution, followed by isopropylamine (0.92 g, 15.6 mmol).

  • The mixture is heated to reflux for 20 hours.

  • After cooling to ambient temperature, water (23 mL) is added, followed by a solution of concentrated HCl (2.6 mL) in water (15.5 mL).

  • After stirring for 30 minutes, a solution of sodium sulfide nonahydrate (2.06 g) in water (10 mL) is added, and the mixture is stirred for an additional 30 minutes to precipitate copper sulfide.

  • The product, Proguanil, can then be isolated from the filtrate.

Protocol 3: Synthesis of Proguanil Hydrochloride in a Methanol/Water System [5]

  • 10 g (0.05 mole) of p-chlorophenyl cyanoguanidine is stirred in 100 ml of methanol and 50 ml of water at 25-35° C.

  • 6.5 g (0.03 mole) of copper sulfate pentahydrate is added to the stirring solution.

  • 15 ml (0.15 mole) of isopropylamine is added to the stirring solution.

  • The reaction mixture is refluxed for 3 hours. The completion of the reaction is monitored by TLC to confirm the absence of p-chlorophenyl cyanoguanidine.

  • 40 ml of water is added to the refluxed reaction mixture, and methanol is distilled out at a temperature of 70-75 °C.

  • The reaction mass is then cooled to 25-30° C.

  • An aqueous HCl solution (25 ml conc. HCl in 80 ml water) is added to the reaction mixture at 25-30° C and stirred for 30 minutes.

  • A sodium sulfide solution (4 g sodium sulfide dissolved in 16 ml water), cooled to 25-30° C, is added dropwise to the above reaction mixture.

  • After complete addition, the reaction mass is stirred at the same temperature for 30 minutes, and the separated copper sulfide is filtered.

  • The filtrate is cooled to 15-20° C, and 25 ml of 25% ammonia is added.

  • The separated solid is filtered, washed, and dried at 90-95° C to yield 7 g of Proguanil hydrochloride with a purity of 81% (by HPLC).

Visualizations of Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

proguanil_synthesis_workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Final Product Synthesis p_chloroaniline p-Chloroaniline intermediate 1-(4-Chlorophenyl)- 3-cyanoguanidine p_chloroaniline->intermediate sodium_dicyanamide Sodium Dicyanamide sodium_dicyanamide->intermediate isopropylamine Isopropylamine proguanil Proguanil isopropylamine->proguanil intermediate->proguanil + Isopropylamine (in presence of catalyst)

Caption: Overall synthesis workflow for Proguanil.

experimental_workflow start Start: Dissolve 1-(4-Chlorophenyl)- 3-cyanoguanidine in Solvent add_catalyst Add Catalyst (e.g., Copper Sulfate) start->add_catalyst add_amine Add Isopropylamine add_catalyst->add_amine reflux Heat to Reflux (for specified time) add_amine->reflux cool Cool to Ambient Temperature reflux->cool workup Aqueous Workup (Acidification, Catalyst Removal) cool->workup isolate Isolate Product (Filtration, Drying) workup->isolate end End: Proguanil Product isolate->end

Caption: Experimental workflow for Proguanil synthesis.

Conclusion

This compound is a crucial intermediate in a widely utilized synthetic route for the antimalarial drug Proguanil. The condensation reaction of this intermediate with isopropylamine provides an efficient method for constructing the final biguanide structure. The synthesis has been shown to be adaptable, with various solvent systems and catalysts being employed to achieve the desired product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing, enabling a deeper understanding and optimization of Proguanil synthesis.

References

Methodological & Application

Synthesis Protocol for 1-(4-Chlorophenyl)-3-cyanoguanidine: An Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate, notably recognized as "Proguanil USP Related Compound E," indicating its significance in the synthesis of the antimalarial drug Proguanil.[1][2] The structural backbone of this compound, featuring a substituted phenyl ring attached to a cyanoguanidine moiety, makes it a valuable building block in the development of various therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, compiled for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClN₄[1][3][4]
Molecular Weight 194.62 g/mol [2][3][4]
Melting Point 202-204 °C[1][2]
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and Methanol[1][2]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of p-chloroaniline, followed by a coupling reaction with dicyandiamide.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product p-Chloroaniline_HCl p-Chloroaniline Hydrochloride Diazo_Salt p-Chlorobenzene Diazonium Chloride p-Chloroaniline_HCl->Diazo_Salt NaNO2, H₂O, 10°C NaNO2 Sodium Nitrite Dicyandiamide Dicyandiamide Na2CO3 Sodium Carbonate Product 1-(4-Chlorophenyl)- 3-cyanoguanidine Diazo_Salt->Product Dicyandiamide, Na₂CO₃, H₂O, 20-60°C Experimental_Workflow Start Start Diazotization Diazotization of p-Chloroaniline Start->Diazotization Coupling Coupling with Dicyandiamide Diazotization->Coupling Conversion Conversion with HCl Coupling->Conversion Dissolution Dissolution in NaOH (aq) Conversion->Dissolution Decolorization Decolorization with Activated Carbon Dissolution->Decolorization Filtration1 Filtration Decolorization->Filtration1 Precipitation Precipitation with HCl Filtration1->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Drying Drying Filtration2->Drying Product Final Product Drying->Product

References

Application Notes and Protocols: Synthesis of 1-(4-chlorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(4-chlorophenyl)biguanide through the coupling reaction of 4-chloroaniline and dicyandiamide. The synthesis of this biguanide is a critical step in the preparation of pharmacologically active compounds, such as the diuretic Chlorazanil.[1] The protocols outlined below cover conventional heating and microwave-assisted methods, offering flexibility for various laboratory settings.

Reaction Scheme

The fundamental reaction involves the acid-catalyzed addition of 4-chloroaniline to dicyandiamide.

Figure 1: General reaction scheme for the synthesis of 1-(4-chlorophenyl)biguanide.

Comparative Reaction Conditions

The synthesis of 1-(4-chlorophenyl)biguanide can be achieved under various conditions. The choice of method may depend on available equipment, desired reaction time, and scale. The following table summarizes different reported conditions for the synthesis of aryl biguanides, providing a comparative overview.

Parameter Conventional Heating Method 1 Conventional Heating Method 2 Microwave-Assisted Method
Reactant 1 4-Chloroaniline (1.0 eq)4-Chloroaniline (1.1 eq)Substituted Aniline Hydrochlorides
Reactant 2 Dicyandiamide (1.0 eq)Dicyandiamide (1.0 eq)Dicyandiamide
Catalyst Hydrochloric Acid (catalytic)Hydrochloric AcidHydrochloric Acid (1.0 eq)
Solvent Water or AlcoholToluene/WaterPolar Aprotic Solvent
Temperature RefluxReflux140 °C
Reaction Time Several hours3 to 16 hours[2]15 minutes[3]
Reported Yield Not specifiedModerate[3]Good (86-89%)[3]
Work-up Neutralization with base, filtrationNeutralization with NH4OH, solvent removalNot specified
Reference [1][2][3]

Experimental Protocols

Below are detailed protocols for the synthesis of 1-(4-chlorophenyl)biguanide using both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis in Toluene/Water

This protocol is adapted from a general procedure for the synthesis of N-arylbiguanides.[2]

Materials:

  • 4-Chloroaniline

  • Dicyandiamide

  • Toluene

  • Hydrochloric acid (HCl), 50% solution in water

  • Ammonium hydroxide (NH₄OH), dilute solution

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add dicyandiamide (0.5 g, 0.0060 mol) and toluene (5 mL).[2]

  • Add 4-chloroaniline (1.1 mol equiv.).

  • Stir the reaction mixture at room temperature for 15 minutes.[2]

  • Add a 50:50 mixture of HCl diluted in water (2.5 mL) dropwise to the flask.[2]

  • Heat the mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the obtained residue with a dilute solution of NH₄OH.[2]

  • Remove the solvent under reduced pressure.

  • Wash the residue with water.

  • Collect the crude solid product by filtration.

  • Recrystallize the crude product from ethanol to afford the purified 1-(4-chlorophenyl)biguanide.[2]

Protocol 2: General Conventional Synthesis

This protocol provides a general framework for the synthesis using an acid catalyst.[1]

Materials:

  • 4-Chloroaniline

  • Dicyandiamide

  • Water or an alcohol (e.g., ethanol)

  • Hydrochloric acid (HCl), catalytic amount

  • Sodium hydroxide (NaOH) solution for neutralization

  • Reaction vessel with reflux condenser

  • Heating and stirring apparatus

Procedure:

  • In a suitable reaction vessel, combine 4-chloroaniline (1.0 eq) and dicyandiamide (1.0 eq).[1]

  • Add a suitable solvent, such as water or an alcohol.[1]

  • Add a catalytic amount of a strong acid, like hydrochloric acid.[1]

  • Heat the reaction mixture to reflux and maintain for several hours.[1] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the reaction mixture to room temperature.[1]

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the free biguanide base.[1]

  • Collect the solid product by filtration, wash with cold water, and dry.[1]

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time with good yields.[3][4][5]

Materials:

  • 4-Chloroaniline hydrochloride

  • Dicyandiamide

  • Polar aprotic solvent (e.g., acetonitrile)

  • Microwave reactor

  • Appropriate reaction vessel for microwave synthesis

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted aniline hydrochloride (e.g., 4-chloroaniline hydrochloride) and dicyandiamide.

  • Add a polar aprotic solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for approximately 15 minutes.[3]

  • After the reaction is complete, cool the vessel to a safe temperature.

  • The product can then be isolated and purified using standard techniques such as precipitation, filtration, and recrystallization.

Experimental Workflow and Logic

The synthesis of 1-(4-chlorophenyl)biguanide from 4-chloroaniline and dicyandiamide is a two-step conceptual process involving the initial formation of a salt followed by the coupling reaction. The general workflow is depicted below.

experimental_workflow start_material 4-Chloroaniline & Dicyandiamide mixing Mixing in Solvent start_material->mixing Step 1 acidification Acid Catalyst Addition (e.g., HCl) mixing->acidification Step 2 heating Heating (Conventional or Microwave) acidification->heating Step 3 workup Work-up (Neutralization, Solvent Removal) heating->workup Step 4 purification Purification (Filtration, Recrystallization) workup->purification Step 5 product 1-(4-chlorophenyl)biguanide purification->product Step 6

Caption: A generalized workflow for the synthesis of 1-(4-chlorophenyl)biguanide.

References

Application Notes and Protocols: Synthesis of Biguanides using 1-(4-Chlorophenyl)-3-cyanoguanidine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biguanides using 1-(4-chlorophenyl)-3-cyanoguanidine as a key precursor. This compound is a vital intermediate in the development of antimalarial drugs, most notably proguanil. The following sections detail the synthetic methodologies, quantitative data, and the biological context of the resulting biguanide compounds.

Introduction

Biguanides are a class of compounds with significant therapeutic applications, including antimalarial and antidiabetic agents.[1][2] The synthesis of biguanides can be achieved through various methods, with a common and effective approach being the reaction of a substituted cyanoguanidine with an amine.[3][4] this compound serves as a readily available and versatile precursor for the synthesis of N1-(4-chlorophenyl)-substituted biguanides.

This document outlines the synthesis of this compound and its subsequent conversion to proguanil and other biguanide derivatives. It also describes the mechanism of action of proguanil's active metabolite, cycloguanil, as an inhibitor of the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum.

Synthesis of this compound

The precursor, this compound, can be synthesized from p-chloroaniline and sodium dicyanamide.

Experimental Protocol:

A solution of p-chloroaniline (17.0 g, 0.133 mmol) in water (63 mL) and concentrated HCl (11.1 mL) is added over 1 hour to a 50 °C solution of sodium dicyanamide (23.7 g, 0.266 mmol) in water (203 mL).[5] The reaction mixture is then heated to 80 °C for 24 hours.[5] After cooling to ambient temperature, a saturated NaHCO₃ solution (150 mL) is added.[5] The mixture is stirred for 15 minutes, and the precipitated solid is collected by filtration, washed with water, and air-dried.[5]

Expected Yield:

This protocol is reported to yield this compound as a cream-colored solid with a yield of 78%.[5]

Synthesis of N1-(4-Chlorophenyl)-N5-alkylbiguanides

The primary application of this compound is in the synthesis of proguanil (N1-(4-chlorophenyl)-N5-isopropylbiguanide). The general reaction involves the nucleophilic addition of an amine to the cyano group of the precursor, often facilitated by a copper salt catalyst.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor This compound Catalyst CuSO4·5H2O Amine R-NH2 (e.g., Isopropylamine) Solvent Solvent (e.g., Ethanol/Water) Heat Reflux Product N1-(4-Chlorophenyl)-N5-alkylbiguanide (e.g., Proguanil) Heat->Product Forms

Caption: General workflow for the synthesis of N1-(4-Chlorophenyl)-N5-alkylbiguanides.

Data Presentation: Synthesis of Proguanil

The following table summarizes various reported conditions for the synthesis of proguanil from this compound and isopropylamine.

Protocol Solvent System Reaction Time Temperature Reported Yield/Purity Reference
1Ethanol / Water20 hoursRefluxNot specified[5]
2Methanol / Water3 hoursRefluxNot specified, product confirmed by TLC[6]
3Tetrahydrofuran (THF) / Water3 hoursRefluxNot specified, product confirmed by TLC[6]
4Toluene / Water3 to 16 hoursReflux80% (for 1-(4-chlorophenyl)biguanide)[7]
5Ethanol / Water16 hoursRefluxNot specified[8]
Experimental Protocols:

Protocol 1: Synthesis of Proguanil in Ethanol/Water [5][8]

  • Dissolve this compound (1.0 g, 5.14 mmol) in ethanol (7.6 mL) and water (3.0 mL).

  • Add copper sulfate pentahydrate.

  • Add isopropylamine (0.92 g, 15.6 mmol).

  • Heat the mixture to reflux for 16-20 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the absence of the starting material.

  • After cooling to ambient temperature, add water (23 mL).

  • Add a solution of concentrated HCl (2.6 mL) in water (15.5 mL).

  • Further purification steps may include neutralization with a dilute solution of NH₄OH, removal of solvent under vacuum, and recrystallization from ethanol.[7]

Protocol 2: Synthesis of Proguanil in Methanol/Water [6]

  • Stir this compound (10 g, 0.05 mole) in methanol (100 mL) and water (50 mL) at 25-35 °C.

  • Add copper sulfate pentahydrate (6.5 g, 0.03 mole).

  • Add isopropylamine (15 mL, 0.15 mole).

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • Add water (40 mL) to the refluxed mixture and distill off the methanol at 70-75 °C.

  • Cool the reaction mass to 25-30 °C.

  • An acid solution is added to the cooled mixture and stirred for 30 minutes.

Mechanism of Action: Inhibition of Folate Biosynthesis

Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil.[9] Cycloguanil is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway of the malaria parasite, Plasmodium falciparum.[10][11] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and amino acids, thereby halting DNA replication and parasite proliferation.[10][12]

Signaling Pathway: Folate Metabolism in P. falciparum

The following diagram illustrates the folate biosynthesis pathway in P. falciparum and the inhibitory action of cycloguanil.

Folate_Pathway cluster_synthesis Folate Synthesis cluster_products Essential Products GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate->DHPS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTPs (for DNA synthesis) THF->dNTPs AminoAcids Amino Acid Synthesis THF->AminoAcids PABA p-Aminobenzoate (PABA) PABA->DHPS Glutamate Glutamate Glutamate->DHFR DHPS->DHF DHFR->THF Cycloguanil Cycloguanil (Active Metabolite of Proguanil) Cycloguanil->DHFR Inhibits

Caption: The folate metabolism pathway in P. falciparum and the site of inhibition by cycloguanil.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of biguanide compounds with significant therapeutic potential. The protocols outlined in these notes provide a foundation for the efficient synthesis of proguanil and related derivatives. Understanding the mechanism of action of these compounds, such as the inhibition of the folate pathway by cycloguanil, is crucial for the rational design and development of new and effective drugs. Researchers are encouraged to adapt and optimize these methods for their specific applications, ensuring proper characterization and purity analysis of the final products.

References

Application Notes and Protocols for the Characterization of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of pharmaceuticals, including the antimalarial drug proguanil.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been compiled to ensure accurate identification, purity assessment, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1482-62-8[1][3]
Molecular Formula C₈H₇ClN₄[1][3][4]
Molecular Weight 194.62 g/mol [1][3][4]
Melting Point 202-204 °C[2][5]
Appearance Solid[2]
Solubility Slightly soluble in DMSO and Methanol[2][5]
IUPAC Name 2-(4-chlorophenyl)-1-cyanoguanidine[3][4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. As this compound is a known impurity of the antimalarial drug proguanil (Proguanil EP Impurity E), methods developed for proguanil and its related substances can be adapted.[6][7]

Protocol: HPLC Analysis of this compound

Objective: To determine the purity of this compound and quantify it as an impurity in proguanil samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane-1-sulphonic acid, sodium salt

  • Glacial acetic acid

  • Water (HPLC grade)

  • This compound reference standard

  • Proguanil hydrochloride reference standard

Mobile Phase Preparation:

Dissolve 4.0 g of Hexane-1-sulphonic acid, sodium salt in a mixture of 790 mL of water and 10 mL of glacial acetic acid. The final mobile phase composition should be a mixture of this buffer and acetonitrile/methanol. An isocratic elution with a mobile phase consisting of acetonitrile and a phosphate buffer at a pH of 2.6 has been shown to be effective for separating proguanil and its metabolites.[8] A typical mobile phase could be a mixture of methanol and acetonitrile (e.g., 85:15 v/v).

Standard Solution Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration (e.g., 0.2-0.5 µg/mL).

Sample Preparation:

  • For Bulk Drug Analysis: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration similar to the working standard solution.

  • For Proguanil Tablet Analysis: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of proguanil hydrochloride, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/Buffer (optimized ratio)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature Ambient
Run Time 30 min

Data Analysis:

Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard. Calculate the purity or concentration based on the peak area.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject Sample hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol: ¹H and ¹³C NMR Analysis of this compound

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or 400 MHz)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Reference Residual solvent peak (δ ≈ 2.50 ppm)Residual solvent peak (δ ≈ 39.52 ppm)
Temperature AmbientAmbient

Expected Chemical Shifts:

Based on the structure and data for similar compounds, the following chemical shifts can be anticipated. Specific data for the title compound is available from spectral databases.[4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5 (multiplet)120 - 135
NH/NH₂Broad signals, variable-
C-Cl-~128
C=N-~155-160
C≡N-~115-120

Data Analysis:

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule. In the ¹³C NMR spectrum, identify the signals corresponding to the aromatic carbons, the guanidine carbon, and the cyano carbon.

Logical Relationship of NMR Data to Structure

NMR_Structure_Relationship cluster_structure Molecular Structure cluster_nmr NMR Spectra Aromatic_Ring Aromatic Ring (C₆H₄Cl) H_NMR ¹H NMR Spectrum Aromatic_Ring->H_NMR ~7.2-7.5 ppm C_NMR ¹³C NMR Spectrum Aromatic_Ring->C_NMR ~120-135 ppm Guanidine_Core Guanidine Core (C(=N)N) Guanidine_Core->H_NMR Broad NH signals Guanidine_Core->C_NMR ~155-160 ppm Cyano_Group Cyano Group (C≡N) Cyano_Group->C_NMR ~115-120 ppm

Caption: Correlation of molecular fragments to NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Protocol: FTIR Analysis of this compound

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

FTIR Acquisition Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

Expected Characteristic Absorption Bands:

Based on the structure and data for related cyanoguanidine compounds, the following absorption bands are expected.[9]

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500 - 3300N-HStretching
2210 - 2100C≡N (Cyano)Stretching
1680 - 1630C=N (Guanidine)Stretching
1600 - 1450C=C (Aromatic)Stretching
850 - 800C-H (p-disubstituted)Out-of-plane bending
~750C-ClStretching

Data Analysis:

Compare the obtained spectrum with reference spectra of similar compounds. Assign the observed absorption bands to the corresponding functional groups. The presence of strong bands for N-H, C≡N, and C=N vibrations will confirm the identity of the compound.

FTIR Experimental Workflow

FTIR_Workflow sample_prep Place Sample on ATR Crystal ir_beam Direct IR Beam to Sample sample_prep->ir_beam absorption Measure IR Absorption ir_beam->absorption spectrum Generate FTIR Spectrum absorption->spectrum analysis Analyze Characteristic Peaks spectrum->analysis

Caption: Workflow for FTIR analysis using ATR.

Synthesis Protocol

This compound can be synthesized by the reaction of 4-chloroaniline with dicyandiamide.

Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • 4-chloroaniline

  • Dicyandiamide (cyanoguanidine)

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 4-chloroaniline in water.

  • Add an equimolar amount of dicyandiamide to the suspension.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis Workflow

Synthesis_Workflow reactants Mix 4-chloroaniline, dicyandiamide, and HCl in water reflux Reflux the mixture reactants->reflux neutralize Cool and neutralize reflux->neutralize filter Filter the precipitate neutralize->filter recrystallize Recrystallize from ethanol filter->recrystallize dry Dry the final product recrystallize->dry

Caption: Step-by-step synthesis workflow.

References

Application Note: HPLC Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key intermediate and a potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), including the antimalarial drug proguanil.[1] As such, a robust and accurate analytical method for determining its purity is crucial for quality control in drug development and manufacturing. This application note details a high-performance liquid chromatography (HPLC) method for the purity assessment of this compound. The described method is based on reverse-phase chromatography, which is a widely used technique for the analysis of related organic compounds.[2]

Principle

The method utilizes reverse-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, with phosphoric acid added to control the pH and improve peak shape.[2] The analyte and any impurities are detected by their UV absorbance, and the purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocols

1. Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18, 5 µm, 4.6 x 150 mm (e.g., Kromasil C18)
Mobile Phase Acetonitrile and Water with Phosphoric Acid[2]
A: 0.1% Phosphoric Acid in Water
B: Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Run Time 30 minutes

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • This compound sample for analysis

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

5. Data Analysis

The purity of the sample is calculated based on the area percent method.

  • % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.155678
28.5112567891.165712
38.5312539871.145654
48.5212555431.155698
58.5112571231.165723
Mean 8.52 1255553 1.15 5693
%RSD 0.10% 0.11% --

Table 2: Purity Analysis of a Sample Batch

Sample IDMain Peak AreaTotal Peak Area% Purity
Batch A-001154321091559876598.93%
Batch A-002160987651619876599.38%
Batch A-003158765431599876599.24%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If passes chromatogram Obtain Chromatogram sample_injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs sample Test Sample separation Chromatographic Separation sample->separation reference Reference Standard reference->separation method HPLC Method method->separation detection UV Detection separation->detection peak_areas Peak Areas detection->peak_areas purity Purity Assessment peak_areas->purity

Caption: Logical relationship of the purity analysis process.

References

Scale-Up Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the production of the antimalarial drug proguanil.[1][2] The synthesis is based on a two-step process commencing with the diazotization of p-chloroaniline, followed by a coupling reaction with dicyandiamide. This protocol is designed to be a comprehensive guide for researchers and process chemists in the pharmaceutical industry, focusing on reaction conditions, purification methods, and safety protocols pertinent to a larger scale production.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds, most notably the biguanide class of antimalarial drugs.[1][2][3][4] Its chemical structure, featuring a chlorophenyl moiety and a cyanoguanidine group, makes it a versatile intermediate for further chemical transformations. The demand for effective and affordable antimalarial drugs necessitates robust and scalable synthetic routes for their key intermediates. This document outlines a detailed procedure for the scale-up synthesis of this compound, focusing on process efficiency, product purity, and operational safety.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₈H₇ClN₄[4]
Molecular Weight 194.62 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 202-204 °C[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the diazotization of p-chloroaniline to form a diazonium salt intermediate. This intermediate is then coupled with dicyandiamide in the second step to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling Reaction p_chloroaniline p-Chloroaniline diazonium_salt p-Chlorophenyl Diazonium Chloride (Intermediate) p_chloroaniline->diazonium_salt NaNO₂, HCl, 0-5 °C na_nitrite Sodium Nitrite (NaNO₂) na_nitrite->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt product This compound diazonium_salt->product Dicyandiamide, Na₂CO₃ dicyandiamide Dicyandiamide dicyandiamide->product na_carbonate Sodium Carbonate (Na₂CO₃) na_carbonate->product

Caption: Synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeMolar Mass ( g/mol )
p-Chloroaniline≥99%127.57
Sodium Nitrite≥99%69.00
Hydrochloric Acid (37%)ACS Reagent36.46
Dicyandiamide≥99%84.08
Sodium Carbonate≥99.5%105.99
Sodium Hydroxide≥97%40.00
Activated CarbonDecolorizing-
Deionized Water-18.02
Scale-Up Synthesis Protocol (1 kg Scale)

Step 1: Diazotization of p-Chloroaniline

  • Preparation: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add 5 L of deionized water and 1.25 kg (12.3 mol) of concentrated hydrochloric acid.

  • Dissolution: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add 1.0 kg (7.84 mol) of p-chloroaniline to the stirred acid solution. Maintain the temperature below 10 °C during the addition. Stir until all the p-chloroaniline hydrochloride has dissolved.

  • Diazotization: Prepare a solution of 0.57 kg (8.26 mol) of sodium nitrite in 1.5 L of deionized water. Cool this solution to 0-5 °C.

  • Reaction: Add the cold sodium nitrite solution dropwise to the p-chloroaniline hydrochloride solution over a period of 2-3 hours, maintaining the reaction temperature strictly between 0-5 °C. Monitor the reaction for the presence of nitrous acid using potassium iodide-starch paper. A slight excess of nitrous acid should be maintained towards the end of the addition.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the p-chlorophenyl diazonium chloride intermediate and should be used immediately in the next step.

Step 2: Coupling with Dicyandiamide

  • Preparation: In a separate 20 L jacketed glass reactor, prepare a solution of 0.73 kg (8.68 mol) of dicyandiamide and 1.25 kg (11.8 mol) of sodium carbonate in 8 L of deionized water.

  • Coupling Reaction: Cool the dicyandiamide solution to 10-15 °C. Slowly add the freshly prepared cold p-chlorophenyl diazonium chloride solution to the dicyandiamide solution over 2-3 hours, maintaining the temperature between 10-15 °C. Vigorous stirring is essential during this addition to ensure proper mixing.

  • Precipitation: After the addition is complete, continue stirring the mixture at 10-15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. A solid precipitate of the crude product will form.

  • Isolation: Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

Purification Protocol
  • Dissolution: Transfer the wet crude product to a 10 L reactor. Add 5 L of a 2% (w/v) aqueous sodium hydroxide solution and heat the mixture to 70-80 °C with stirring until the solid dissolves completely.

  • Decolorization: Add 50 g of activated carbon to the hot solution and stir for 30 minutes at 70-80 °C.

  • Filtration: Filter the hot solution through a pre-heated filter (e.g., a celite bed) to remove the activated carbon.

  • Precipitation: Cool the clear filtrate to room temperature. Slowly add 10% aqueous hydrochloric acid with stirring to neutralize the solution to a pH of 7.0-7.5. The purified product will precipitate out.

  • Final Isolation and Drying: Filter the purified product, wash it with deionized water until the washings are free of chloride ions (tested with silver nitrate solution), and then with a small amount of cold methanol. Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 75-85% Purity (by HPLC): ≥99%

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start diazotization Diazotization of p-Chloroaniline start->diazotization coupling Coupling with Dicyandiamide diazotization->coupling filtration1 Filtration and Washing (Crude Product) coupling->filtration1 dissolution Dissolution in NaOH solution filtration1->dissolution decolorization Decolorization with Activated Carbon dissolution->decolorization filtration2 Hot Filtration decolorization->filtration2 precipitation Neutralization and Precipitation with HCl filtration2->precipitation filtration3 Filtration and Washing (Pure Product) precipitation->filtration3 drying Vacuum Drying filtration3->drying end Final Product drying->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and the formation of a potentially explosive intermediate. Strict adherence to safety protocols is mandatory.

  • p-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation and keep it cold (0-5 °C) at all times.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.

  • General Precautions: Conduct all steps in a well-ventilated area or a fume hood. Use appropriate engineering controls for large-scale reactions, such as a blast shield for the diazotization step. Have an emergency plan in place for spills and accidental exposures.

Conclusion

The protocol described in this document provides a detailed and scalable method for the synthesis of high-purity this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key intermediate for the manufacturing of antimalarial drugs and other important pharmaceutical compounds. The provided data and workflows are intended to facilitate the successful transfer of this synthesis from the laboratory to a pilot or production scale.

References

Application Notes and Protocols for In Vitro Assays Involving 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is an organic compound recognized as an intermediate in the synthesis of antimalarial drugs, notably as a related compound to proguanil.[1][2][3] While direct and extensive in vitro assay data for this compound is not widely published, its structural similarity to the antimalarial proguanil suggests that its biological activities and mechanism of action can be investigated using similar methodologies. Proguanil is a prodrug that is metabolized in vivo to the active compound, cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for the folate synthesis pathway in malaria parasites.[4][5] Furthermore, proguanil itself exhibits intrinsic antimalarial activity, acting synergistically with atovaquone by a mechanism that appears to involve the parasite's mitochondrial membrane potential.[6][7]

These application notes provide a framework for the in vitro evaluation of this compound, leveraging established protocols for proguanil and its active metabolite. The described assays will enable researchers to investigate its potential as a DHFR inhibitor, its intrinsic antimalarial activity, and its synergistic effects with other compounds.

Postulated Signaling Pathway and Mechanism of Action

Based on its structural similarity to proguanil, the hypothetical mechanism of action for this compound and its potential active metabolites could involve the inhibition of the folate biosynthesis pathway, essential for DNA synthesis and parasite replication.

Folate_Pathway_Inhibition cluster_parasite Malaria Parasite cluster_drug Drug Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Product Metabolite Active Metabolite of This compound Metabolite->DHFR Inhibition

Caption: Postulated mechanism of action for the active metabolite of this compound.

Quantitative Data Summary

The following tables present example data for proguanil and its active metabolite, cycloguanil, against Plasmodium falciparum. These tables serve as a template for presenting quantitative data obtained from in vitro assays with this compound.

Table 1: In Vitro Antimalarial Activity against P. falciparum

CompoundIC50 (nM)Reference Strain
Proguanil 2,400 - 19,000Various
Cycloguanil 0.5 - 2.5Various
Atovaquone 0.7 - 6.0Various

Data derived from literature for illustrative purposes.[5]

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

CompoundKi (nM)Enzyme Source
Cycloguanil ~1P. falciparum DHFR

Data derived from literature for illustrative purposes.

Table 3: Synergy with Atovaquone

Drug CombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
Atovaquone + Proguanil < 0.7 (e.g., 0.64)Synergy

Data derived from literature for illustrative purposes.[7]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Protocol 1: In Vitro Antimalarial Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of the test compound against P. falciparum cultures. A commonly used method is the [³H]-hypoxanthine incorporation assay.

Experimental Workflow:

Antimalarial_Assay_Workflow A Prepare Synchronized Ring-Stage P. falciparum Culture B Serially Dilute this compound in 96-well Plates A->B C Add Parasite Culture to Wells B->C D Incubate for 48-72 hours C->D E Add [3H]-hypoxanthine D->E F Incubate for an Additional 24 hours E->F G Harvest Cells and Measure Incorporated Radioactivity F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro antimalarial susceptibility assay.

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in RPMI 1640 medium supplemented with human serum and erythrocytes. Synchronize cultures to the ring stage.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well plate.

  • Incubation: Add the synchronized parasite culture to the wells and incubate for 48 to 72 hours under standard culture conditions (37°C, 5% CO2).

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Analysis: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay measures the ability of the test compound to inhibit the activity of DHFR.

Methodology:

  • Enzyme and Substrate Preparation: Use recombinant P. falciparum DHFR. Prepare a reaction mixture containing buffer, NADPH, and the substrate dihydrofolate.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).

Protocol 3: Synergy Assay with Atovaquone

This assay evaluates the interaction between this compound and atovaquone.

Logical Relationship for Synergy:

Synergy_Logic A Effect of Drug A Alone D Expected Additive Effect (Effect A + Effect B) A->D B Effect of Drug B Alone B->D C Combined Effect of A + B E Synergistic Effect C->E is greater than F Antagonistic Effect C->F is less than E->D F->D

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-3-cyanoguanidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-chlorophenyl)-3-cyanoguanidine as a key starting material. This versatile building block is particularly valuable in the preparation of biologically active molecules, including biguanides and triazines, which are scaffolds for antimalarial and potential anticancer agents.

Synthesis of 1-(4-Chlorophenyl)-5-isopropylbiguanide (Proguanil)

Proguanil is an antimalarial drug, and its synthesis from this compound is a well-established process. The reaction involves the addition of isopropylamine to the cyanoguanidine in the presence of a copper(II) salt catalyst.

Experimental Protocol

A mixture of this compound, an organic solvent, water, and a copper (II) salt is prepared. Isopropylamine is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.

Table 1: Synthesis of Proguanil - Reaction Parameters

ParameterValue
Starting Material This compound
Reagents Isopropylamine, Copper (II) sulfate pentahydrate
Solvent Ethanol/Water or Methanol/Water
Reaction Temperature Reflux
Reaction Time 3 - 20 hours
Work-up Addition of aqueous HCl, filtration, and neutralization
Yield ~80%

Detailed Protocol:

  • To a stirred solution of this compound (10 g, 0.05 mole) in methanol (100 ml) and water (50 ml) at 25-35°C, add copper (II) sulfate pentahydrate (6.5 g, 0.03 mole).

  • To this stirring solution, add isopropylamine (15 ml, 0.15 mole).

  • Heat the reaction mixture to reflux for 3 hours. Monitor the reaction for the absence of the starting material using TLC.

  • After completion, add water (40 ml) to the refluxed reaction mixture and distill off the methanol at 70-75°C.

  • Cool the reaction mass to 25-30°C.

  • Prepare an aqueous HCl solution (e.g., 50 ml conc. HCl in 300 ml water) and add it to the reaction mixture while maintaining the temperature at 25-30°C. Stir for 30 minutes.

  • The proguanil hydrochloride product can be isolated by filtration, washing, and drying.

DOT Script for Proguanil Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction_Mixture CuSO4*5H2O CuSO4*5H2O CuSO4*5H2O->Reaction_Mixture Solvent (MeOH/H2O) Solvent (MeOH/H2O) Solvent (MeOH/H2O)->Reaction_Mixture Reflux Reflux (3h) Reaction_Mixture->Reflux Distillation Solvent Removal Reflux->Distillation Acidification Add HCl Distillation->Acidification Filtration Filtration Acidification->Filtration Proguanil HCl Proguanil HCl Filtration->Proguanil HCl

Caption: Workflow for the synthesis of Proguanil Hydrochloride.

Synthesis of 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine

Substituted 2,4-diamino-1,3,5-triazines are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. These can be synthesized from the corresponding biguanide derivatives.

Experimental Protocol

The synthesis is a two-step process. First, 1-(4-chlorophenyl)biguanide is synthesized from this compound. The resulting biguanide is then cyclized with a suitable reagent, such as an ester, in the presence of a base to yield the triazine.

Table 2: Synthesis of 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine

ParameterValue
Starting Material 1-(4-Chlorophenyl)biguanide hydrochloride
Reagents 4-Chlorobenzoate, Sodium methanolate
Solvent Anhydrous Methanol
Reaction Temperature 0°C to room temperature
Reaction Time Not specified, monitor by TLC
Work-up Filtration, washing with methanol, water, and cyclohexane
Yield 45%

Detailed Protocol:

Step 1: Synthesis of 1-(4-Chlorophenyl)biguanide hydrochloride

This intermediate can be synthesized following a similar procedure as for proguanil, by reacting this compound with ammonia or an ammonium salt in the presence of a copper catalyst.

Step 2: Synthesis of 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine

  • To a solution of 1-(4-chlorophenyl)biguanide hydrochloride (1 eq) in anhydrous methanol (15 ml) cooled to 0°C under a nitrogen atmosphere, add sodium methanolate (10 to 15 eq).

  • To the cooled mixture, add the corresponding ester derivative, for example, 4-chlorobenzoate (1.3 to 1.5 eq).

  • Allow the reaction to proceed, monitoring its completion by TLC.

  • The precipitated product is collected by filtration.

  • Wash the precipitate with methanol, water, and cyclohexane and then dry to obtain the pure triazine derivative.

DOT Script for Triazine Synthesis Pathway

G Start This compound Intermediate 1-(4-Chlorophenyl)biguanide Start->Intermediate + NH3/NH4+ (Cu catalyst) Product 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine Intermediate->Product + 4-Chlorobenzoate (NaOCH3, MeOH)

Caption: Synthetic pathway to 2,4-diamino-1,3,5-triazine.

Representative Synthesis of 2-Amino-4-substituted-pyrimidines

While specific literature for the direct synthesis of pyrimidines from this compound is not abundant, a general and highly plausible method involves the cyclocondensation reaction with a 1,3-dicarbonyl compound. This approach is a standard method for pyrimidine synthesis from guanidine derivatives.

Proposed Experimental Protocol

A mixture of this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent is treated with a base and heated. The reaction progress is monitored by TLC. After completion, the product is isolated and purified.

Table 3: Proposed Synthesis of a 2-(4-Chlorophenylamino)-pyrimidine Derivative

ParameterProposed Value
Starting Material This compound
Reagents Acetylacetone, a base (e.g., NaOEt, K2CO3)
Solvent Ethanol or DMF
Reaction Temperature Reflux
Reaction Time To be determined by monitoring (e.g., 4-12 hours)
Work-up Solvent evaporation, recrystallization
Expected Product 2-(4-Chlorophenylamino)-4,6-dimethylpyrimidine

Proposed Detailed Protocol:

  • To a solution of this compound (1 eq) in ethanol, add acetylacetone (1.1 eq).

  • To this mixture, add a catalytic amount of a base such as sodium ethoxide or potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

DOT Script for Proposed Pyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Cyclocondensation cluster_product Product Start This compound Reaction Reflux in Ethanol Start->Reaction Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Reaction Base Base (e.g., NaOEt) Base->Reaction Pyrimidine 2-(4-Chlorophenylamino)-pyrimidine Reaction->Pyrimidine

Caption: Proposed pathway for pyrimidine synthesis.

Application Notes and Protocols for the Synthesis of N-Aryl Biguanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl biguanides are a class of organic compounds with significant importance in medicinal chemistry. The biguanide moiety is a key pharmacophore in several therapeutic agents, most notably the anti-diabetic drug metformin. The substitution of an aryl group on the biguanide scaffold gives rise to a diverse range of molecules with various biological activities, including but not limited to, anti-diabetic, anti-malarial, anti-cancer, and anti-microbial properties. The synthesis of these compounds is a cornerstone for the discovery and development of new therapeutic agents.

This document provides detailed experimental procedures for the synthesis of N-aryl biguanides, focusing on two common and effective methods: a classical thermal approach and a modern microwave-assisted synthesis. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

General Reaction Scheme

The most prevalent method for the synthesis of N-aryl biguanides involves the condensation reaction between an aniline derivative (or its hydrochloride salt) and dicyandiamide (cyanoguanidine). This reaction proceeds via nucleophilic addition of the amine to the nitrile group of dicyandiamide, followed by cyclization and tautomerization to yield the biguanide structure.

Figure 1: General reaction scheme for N-aryl biguanide synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aniline Aniline Derivative (Ar-NH2) Plus1 + Aniline->Plus1 Conditions Heat (Δ) or Microwave (µW) Aniline->Conditions Dicyandiamide Dicyandiamide Dicyandiamide->Conditions Plus1->Dicyandiamide Biguanide N-Aryl Biguanide Conditions->Biguanide

Caption: General synthetic route to N-aryl biguanides.

Experimental Protocols

Two detailed protocols for the synthesis of N-aryl biguanides are presented below. Method A describes a conventional heating approach, while Method B outlines a more rapid microwave-assisted synthesis.

Method A: Conventional Heating Synthesis of N-Aryl Biguanide Hydrochloride

This protocol is adapted from the established procedure of reacting an anilinium chloride with dicyandiamide in an aqueous medium.[1]

Materials:

  • Substituted Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Dicyandiamide

  • Deionized Water

  • Ethanol

  • Diethyl Ether

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Formation of Anilinium Chloride: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in a minimal amount of ethanol. To this solution, add concentrated hydrochloric acid (1.1 eq.) dropwise while stirring. The anilinium chloride salt will precipitate. The solvent can be removed under reduced pressure, or the slurry can be used directly in the next step.

  • Reaction with Dicyandiamide: To the flask containing the anilinium chloride, add dicyandiamide (1.05 eq.) and deionized water to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature and then further in an ice bath. The N-aryl biguanide hydrochloride product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether to aid in drying.

  • Drying: Dry the purified N-aryl biguanide hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Workflow for Conventional Synthesis:

G start Start reactants Mix Anilinium Chloride and Dicyandiamide in Water start->reactants reflux Heat to Reflux (100°C, 4-12h) reactants->reflux cool Cool Reaction Mixture (Room Temp then Ice Bath) reflux->cool filter Vacuum Filter Precipitate cool->filter wash Wash with Cold Water, Ethanol, and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end N-Aryl Biguanide HCl (Final Product) dry->end

Caption: Workflow for conventional synthesis of N-aryl biguanides.

Method B: Microwave-Assisted Synthesis of N-Aryl Biguanide Hydrochloride

This method offers a significant reduction in reaction time compared to conventional heating by utilizing microwave irradiation.[2]

Materials:

  • Substituted Aniline Hydrochloride (or aniline and HCl)

  • Dicyandiamide

  • Acetonitrile (anhydrous)

  • Trimethylsilyl chloride (TMSCl) (optional, can improve yield and purity)[2]

  • Isopropanol

Equipment:

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted aniline hydrochloride (1.0 eq.) and dicyandiamide (1.2 eq.).

  • Solvent and Additive: Add anhydrous acetonitrile to the vessel. For improved results, trimethylsilyl chloride (1.2 eq.) can be added as a promoter.[2]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 140-150 °C) for a short duration (usually 10-30 minutes). The reaction should be monitored for pressure changes.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Add isopropanol to the reaction mixture and stir. The product will precipitate as the hydrochloride salt.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold acetonitrile and then diethyl ether.

  • Drying: Dry the purified product in a vacuum oven.

Workflow for Microwave-Assisted Synthesis:

G start Start reactants Combine Aniline HCl & Dicyandiamide in Acetonitrile start->reactants microwave Microwave Irradiation (140-150°C, 10-30 min) reactants->microwave cool Cool to Room Temperature microwave->cool precipitate Add Isopropanol to Precipitate Product cool->precipitate filter Vacuum Filter Solid precipitate->filter wash Wash with Acetonitrile and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end N-Aryl Biguanide HCl (Final Product) dry->end

Caption: Workflow for microwave-assisted N-aryl biguanide synthesis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the synthesis of various N-aryl biguanides using the methods described above. Yields and reaction times can vary depending on the specific aniline derivative used.

Aniline Derivative (Ar-NH₂)MethodSolventTemperature (°C)TimeYield (%)Reference
AnilineAWater1006 h85[1]
4-ChloroanilineAWater1008 h82[1]
4-MethoxyanilineAWater1005 h88[1]
3,4-DichloroanilineAWater10010 h75[1]
AnilineBAcetonitrile15015 min92[2]
4-FluoroanilineBAcetonitrile15015 min90[2]
4-(Trifluoromethyl)anilineBAcetonitrile15020 min85[2]
2-NaphthylamineBAcetonitrile15025 min80[2]

Characterization

The synthesized N-aryl biguanide hydrochlorides can be characterized by standard analytical techniques:

  • Melting Point (m.p.): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Substituted anilines can be toxic and should be handled with care.

  • Concentrated acids are corrosive and should be handled with appropriate caution.

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features. Always consult the manufacturer's guidelines for the safe operation of the equipment.

These protocols and application notes provide a comprehensive guide for the synthesis of N-aryl biguanides. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine. This document addresses common issues, particularly the formation of byproducts, and offers guidance on optimizing the reaction for higher purity and yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the identification and mitigation of common byproducts.

Issue Potential Cause Recommended Action
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Formation of byproducts.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is heated to reflux for a sufficient duration. - Use a slight excess of dicyandiamide. - Control the reaction temperature and pH to minimize side reactions.
Presence of a Significant Amount of 1,5-bis(4-chlorophenyl)biguanide - Reaction of the desired product or an intermediate with a second molecule of 4-chloroaniline. - High concentration of 4-chloroaniline. - Prolonged reaction times at elevated temperatures.- Use a stoichiometric amount or a slight excess of dicyandiamide relative to 4-chloroaniline hydrochloride. - Add the 4-chloroaniline hydrochloride portion-wise to the reaction mixture. - Optimize reaction time to maximize the formation of the desired product while minimizing the dimer.
Detection of Guanylurea in the Product Mixture - Hydrolysis of the starting material, dicyandiamide, under acidic conditions. - Presence of excess water in the reaction mixture.- Ensure the reaction is carried out under anhydrous or low-water conditions where possible. - Control the amount of acid catalyst used. - Minimize the reaction time to reduce the exposure of dicyandiamide to acidic conditions.
Product is Difficult to Purify - Presence of multiple byproducts and unreacted starting materials.- Utilize column chromatography for purification. A reverse-phase HPLC method can be effective for separating the desired product from impurities. - Recrystallization from a suitable solvent such as ethanol can also be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The two most frequently observed byproducts are:

  • 1,5-bis(4-chlorophenyl)biguanide: A dimeric impurity formed from the reaction of two molecules of 4-chloroaniline with a dicyandiamide-derived intermediate.[1] This is also known as Proguanil Impurity C.

  • Guanylurea: Formed from the hydrolysis of dicyandiamide in the presence of an acid catalyst.

Q2: What is the general reaction for the synthesis of this compound?

A2: The synthesis is typically achieved through the reaction of 4-chloroaniline (or its hydrochloride salt) with dicyandiamide in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like water or an alcohol. The mixture is heated to reflux to drive the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Developing a suitable HPLC method will also be beneficial for final product analysis and impurity profiling.

Q4: What analytical techniques are recommended for identifying byproducts?

A4: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying the desired product and its impurities.[3] Mass spectrometry (MS) coupled with HPLC can be used for the definitive identification of the byproducts by determining their molecular weights.

Q5: How can the formation of 1,5-bis(4-chlorophenyl)biguanide be minimized?

A5: To reduce the formation of this dimeric byproduct, it is crucial to control the stoichiometry of the reactants. Using an excess of 4-chloroaniline should be avoided. A slight excess of dicyandiamide may favor the formation of the desired product. Optimizing the reaction time and temperature can also help to limit this side reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound, with considerations for minimizing byproduct formation.

Materials:

  • 4-Chloroaniline hydrochloride

  • Dicyandiamide

  • Toluene

  • Water

  • Hydrochloric acid (concentrated)

  • Ammonium hydroxide solution (dilute)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of dicyandiamide (1.0 equivalent) in toluene, add 4-chloroaniline hydrochloride (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a 1:1 mixture of concentrated hydrochloric acid and water dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of ammonium hydroxide.

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with water.

  • The crude solid product can be purified by recrystallization from ethanol.

Byproduct Formation Pathways

The following diagram illustrates the main reaction for the synthesis of this compound and the pathways for the formation of the two major byproducts.

Byproduct_Formation Reactant1 4-Chloroaniline MainProduct This compound Reactant1->MainProduct + Dicyandiamide (Acid Catalyst, Heat) Reactant2 Dicyandiamide Reactant2->MainProduct Byproduct2 Guanylurea Reactant2->Byproduct2 + H2O (Acid Catalyst) Byproduct1 1,5-bis(4-chlorophenyl)biguanide MainProduct->Byproduct1 + 4-Chloroaniline

References

Technical Support Center: Purification of Crude 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1-(4-Chlorophenyl)-3-cyanoguanidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Q: Why is my recovery of this compound low after recrystallization?

A: Low recovery is a frequent challenge in recrystallization. The primary causes and their solutions are outlined below:

  • Inappropriate Solvent Choice: The ideal solvent should completely dissolve the compound at an elevated temperature but only sparingly at room temperature. If the compound has high solubility at low temperatures, significant loss in the mother liquor will occur.

    • Solution: Conduct small-scale solubility tests with a range of solvents. For a polar molecule like this compound, polar solvents such as ethanol, methanol, or acetonitrile are good starting points. Solvent mixtures, for instance, ethanol/water or acetone/hexane, can also be effective. Toluene has been successfully used for the recrystallization of the related compound, proguanil.

  • Excessive Solvent Volume: Using too much solvent will keep a larger amount of the product dissolved even after cooling, leading to poor yields.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This is achieved by adding the hot solvent in small portions until dissolution is complete.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. This promotes the formation of larger, purer crystals.

  • Premature Crystallization: The product may crystallize prematurely during a hot filtration step, resulting in product loss.

    • Solution: To prevent this, preheat the filtration apparatus (funnel, filter paper, and receiving flask) by passing hot solvent through it before filtering the product solution.

Q: My this compound is still impure after one recrystallization. What should I do?

A: Persistent impurities after a single recrystallization can be addressed by considering the following:

  • Co-crystallization of Impurities: The chosen solvent may have similar solubility properties for both the desired compound and the impurities, leading to their co-crystallization.

    • Solution: A different solvent system is needed. The ideal solvent should have high solubility for the target compound at high temperatures and low solubility at low temperatures, while impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

  • Presence of Insoluble Impurities: Mechanical impurities or insoluble byproducts may be present in the crude mixture.

    • Solution: Perform a hot filtration of the dissolved crude product to remove any insoluble matter before allowing the solution to cool and crystallize.

  • "Oiling Out": Instead of forming crystals, the compound may separate as a liquid (oil). This oil can trap impurities, leading to a less effective purification.

    • Solution: This often occurs if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a larger volume of the current solvent. Re-heating the oil in more solvent and allowing it to cool slowly can sometimes induce proper crystallization.

  • High Initial Impurity Level: For very impure starting material, a single recrystallization may not be sufficient.

    • Solution: A second recrystallization step is recommended. While this will likely result in some product loss, it should significantly improve purity.

Chromatography Issues

Q: I am observing significant peak tailing and poor separation during the column chromatography of this compound on silica gel. How can I resolve this?

A: The basic nature of the guanidine functional group can lead to strong interactions with the acidic silica gel, causing poor chromatographic performance. Here are some solutions:

  • Mitigate Strong Silica Interaction:

    • Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to the eluent. This will compete with the basic sites on your molecule for interaction with the silica, improving peak shape.

    • Solution 2: Alternative Stationary Phase. Use a less acidic stationary phase like neutral or basic alumina, or consider a bonded phase such as amino-propylated silica.

    • Solution 3: Reverse-Phase Chromatography. This is a highly effective method for purifying polar and basic compounds. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape, is a good choice.[1]

  • Sample Solubility: Poor solubility of the compound in the mobile phase can lead to band broadening.

    • Solution: Ensure the chosen eluent system is a good solvent for your compound. For reverse-phase chromatography, this may involve increasing the proportion of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on the synthesis of the related antimalarial drug proguanil, potential impurities may include:

  • Starting Materials: Unreacted p-chloroaniline and dicyandiamide.

  • Side-Products: Such as 1,5-bis(4-chlorophenyl)biguanide and other related substances.

  • Degradation Products: Formation of which depends on the specific reaction and workup conditions.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The optimal solvent must be determined experimentally. Good starting points for investigation include:

  • Toluene: Has been used for the recrystallization of the closely related compound proguanil.

  • Alcohols (Ethanol, Methanol): The compound is reported to be slightly soluble in methanol, suggesting that alcohols could be suitable, possibly in combination with an anti-solvent like water or hexane.[2]

  • Acetonitrile: A polar aprotic solvent that can be effective for polar compounds.

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) often provides the best results.

Q3: Is preparative HPLC a viable purification method?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a very suitable technique for achieving high purity.[3][4][5][6] A reverse-phase method using a C18 column with a water/acetonitrile gradient and an acidic modifier is recommended.[1]

Q4: How can I monitor the purity of my compound during purification?

A4: Several techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively assess the number of components in a mixture and to track the progress of purification. The aromatic ring in this compound allows for visualization under a UV lamp.[7]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC provides a quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value (202-204 °C) is indicative of high purity.[2] Impurities will typically cause a depression and broadening of the melting point range.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical Solvents/Mobile PhaseExpected PurityEstimated YieldKey AdvantagesKey Disadvantages
Recrystallization Toluene, Ethanol, Methanol, Acetonitrile, or solvent mixtures>98%55-90%Cost-effective, scalable, simple setup.May not remove all impurities, yield is highly dependent on solvent choice and technique.[8]
Preparative HPLC Acetonitrile/Water with Formic or Phosphoric Acid (Reverse-Phase)>99%50-80%High-resolution separation, effective for closely related impurities.Higher cost, requires specialized equipment, less suitable for very large scales.

Note: Expected purity and yield are estimates and will vary based on the initial purity of the crude material and optimization of the experimental conditions.

Experimental Protocols

Method 1: Recrystallization (General Protocol)

This protocol provides a general framework that should be optimized for your specific crude material.

  • Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a few drops of a test solvent. If the solid dissolves at room temperature, it is likely too soluble. If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the compound when hot but will allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the solvent on a hot plate and add the hot solvent to the flask in small portions with continuous stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

This is a general guide for scaling up an analytical HPLC method.

  • System: A preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid (for MS compatibility and ease of removal) or 0.1% phosphoric acid. The gradient should be optimized at an analytical scale first to ensure good separation.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a compatible strong solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Inject the sample onto the column and begin the gradient elution. Monitor the separation using a UV detector (e.g., at 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Analysis: Analyze the purity of the collected fractions using analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator. If a non-volatile acid like phosphoric acid was used, an additional workup step such as a liquid-liquid extraction may be necessary to remove it.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_end Final Product Crude Crude 1-(4-Chlorophenyl)- 3-cyanoguanidine Recrystallization Recrystallization Crude->Recrystallization Prep_HPLC Preparative HPLC Crude->Prep_HPLC TLC TLC Analysis Recrystallization->TLC HPLC Analytical HPLC Recrystallization->HPLC MP Melting Point Recrystallization->MP Prep_HPLC->TLC Prep_HPLC->HPLC Pure Pure 1-(4-Chlorophenyl)- 3-cyanoguanidine TLC->Pure HPLC->Pure MP->Pure

Caption: Workflow for the purification of crude this compound.

RecrystallizationTroubleshooting Start Impure Product After Recrystallization Cause1 Co-crystallization of Impurities Start->Cause1 Cause2 Insoluble Impurities Present Start->Cause2 Cause3 Compound 'Oiling Out' Start->Cause3 Solution1 Select a different solvent system Cause1->Solution1 Solution2 Perform hot filtration Cause2->Solution2 Solution3 Use lower boiling solvent or more solvent Cause3->Solution3

Caption: Troubleshooting impurities after recrystallization.

References

Technical Support Center: Biguanide Synthesis from Cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of biguanides from cyanoguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions to get your research back on track.

ProblemPotential CausesRecommended Solutions
Q1: Why is my reaction yield consistently low? 1. Inadequate Activation of Cyanoguanidine: The nitrile group of cyanoguanidine requires activation to be susceptible to nucleophilic attack by the amine.[1][2][3] 2. Suboptimal pH: The reaction is highly dependent on acidic conditions. The ideal pH is approximately 2.6.[2][3] 3. Insufficient Reaction Temperature: The reaction often requires elevated temperatures to proceed at a practical rate.[1][2][4] 4. Inappropriate Solvent: The solubility of reactants and the reaction kinetics are significantly influenced by the solvent.[2][4][5] 5. Side Reactions: Competing reactions can consume starting materials, reducing the yield of the desired biguanide.[1]1. Ensure Proper Acid Catalysis: Use a protic acid like hydrochloric acid (HCl) to protonate the nitrile group.[2][3] For substrates sensitive to strong acids, a Lewis acid such as iron(III) chloride (FeCl₃) can be a highly effective alternative, often providing excellent yields.[1][2] 2. Optimize pH: Adjust the pH of the reaction mixture to ~2.6 using an appropriate acid.[2][3] 3. Increase Reaction Temperature: Consider refluxing the reaction mixture. Solvents with higher boiling points, such as 1-butanol, can be used to achieve higher temperatures and potentially shorten reaction times.[2][3] Direct fusion of the amine salt and cyanoguanidine at high temperatures (180-200 °C) is another effective strategy.[6] 4. Solvent Selection: Use polar solvents such as water, alcohols (e.g., ethanol, 1-butanol), or toluene.[2][4][5][7] 5. Utilize Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times (often from hours to minutes) and improve yields.[6][8][9][10][11]
Q2: The reaction is very slow or not proceeding to completion. 1. Low Reaction Temperature: As mentioned above, insufficient heat is a common reason for slow reactions.[1][4] 2. Poor Catalyst Activity: The chosen acid catalyst may not be effective enough for your specific substrates.1. Increase Temperature or Use Microwave: Refluxing at a higher temperature or employing microwave synthesis are primary methods to accelerate the reaction rate.[4][6][8] 2. Alternative Catalysts: If using HCl, consider switching to FeCl₃, which can significantly increase the reactivity of cyanoguanidine.[2] For microwave-assisted synthesis, trimethylsilyl chloride (TMSCl) has been shown to improve both yield and purity.[2][3]
Q3: I am observing significant byproduct formation. What are they and how can I minimize them? 1. Melamine Formation: Cyanoguanidine can trimerize to form melamine, especially at high temperatures.[5] 2. Triazine Derivatives: Biguanides can act as precursors for the synthesis of 1,3,5-triazine derivatives.[12] 3. Reaction with Other Functional Groups: If the amine starting material contains other nucleophilic groups (e.g., hydroxyl, additional amino groups), these can compete in the reaction.[2][3] 4. Ring-Opening Reactions: In specific cases, such as reactions involving thiadiazoles, ring-opening can lead to the formation of biguanide byproducts.[6]1. Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. 2. Milder Reaction Conditions: The use of TMSCl in place of HCl, particularly in microwave synthesis, is more tolerant of various functional groups, including alcohols, carboxylic acids, and additional amines.[2][3] 3. Protecting Groups: If your amine contains other reactive functional groups, consider using appropriate protecting groups. 4. Careful Purification: Effective purification of the crude product through recrystallization or chromatography is crucial to remove byproducts.[5]
Q4: I am having difficulty purifying my biguanide product. 1. High Polarity: Biguanides are polar and often hydrophilic compounds, which can make extraction and purification challenging.[2][13] 2. Formation of Salts: As strong bases, biguanides readily form salts, which can affect their solubility and chromatographic behavior.[2]1. Recrystallization: This is a common and effective method for purifying biguanide salts. Common solvent systems include water/ethanol.[5] 2. Chromatography: While challenging due to their polarity, techniques like reversed-phase HPLC can be employed.[13] 3. Precipitation: The biguanide product, often as a hydrochloride salt, can sometimes be precipitated from the reaction mixture by cooling or by the addition of a suitable anti-solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of biguanides from cyanoguanidine?

The synthesis proceeds through the nucleophilic addition of an amine to the nitrile carbon of cyanoguanidine.[7][14] The reaction is typically catalyzed by an acid (protic or Lewis acid), which activates the nitrile group, making it more electrophilic and thus more susceptible to attack by the amine nucleophile.[2][3]

Q2: Which acid catalyst is the most suitable for my synthesis?

Hydrochloric acid (HCl) is the most commonly used and is effective for a wide range of substrates.[1][6] However, for amines that are sensitive to strong protic acids or contain other reactive functional groups, trimethylsilyl chloride (TMSCl) in conjunction with microwave heating can provide better yields and purity.[2][3][9] Iron(III) chloride (FeCl₃) is another excellent alternative, particularly for the synthesis of biguanides from alkyl and aryl amines, and can result in high yields.[1][2]

Q3: Can I use a free amine instead of an amine hydrochloride salt?

While many established procedures utilize the amine hydrochloride salt, especially when heating in a solvent, some methods do employ free amines.[1][6] For instance, the use of copper(II) salts as a catalyst often involves the reaction of a free primary amine with cyanoguanidine in refluxing water.[1]

Q4: What is the function of copper salts in some biguanide synthesis protocols?

Copper(II) salts, such as copper(II) chloride (CuCl₂), can facilitate the reaction between a primary amine and cyanoguanidine.[1] This method typically involves refluxing in an aqueous solution and results in the formation of a pink-colored copper-biguanide complex. The desired biguanide can then be liberated from this complex by treatment with hydrogen sulfide.[1]

Data Presentation

Comparison of Reaction Conditions for Biguanide Synthesis
MethodCatalyst/ActivatorSolventTemperatureTimeYield Range
Conventional Heating HClAqueous or OrganicReflux6 - 12 h51% - 84%[2][3]
Lewis Acid Catalysis FeCl₃ (stoichiometric)1,4-Dioxane100 °C90 min55% - 99%[1][2][15]
Microwave Irradiation TMSClAcetonitrile130 - 150 °C5 - 15 min61% - 95%[10][11]
Direct Fusion Amine HydrochlorideNone180 - 200 °C1 h69% - 84%[6]
Copper Salt Method CuCl₂WaterRefluxNot specified~47%[1]

Experimental Protocols

Protocol 1: General Procedure for Biguanide Synthesis using HCl (Conventional Heating)
  • In a round-bottom flask equipped with a reflux condenser, dissolve the amine hydrochloride (1.0 eq.) and cyanoguanidine (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or 1-butanol).[2][3]

  • If necessary, adjust the pH of the mixture to approximately 2.6 with concentrated hydrochloric acid.[2][3]

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).[1][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/ethanol).[5]

Protocol 2: Microwave-Assisted Synthesis using TMSCl
  • In a microwave-safe reaction vessel, suspend cyanoguanidine (1.0 eq.) and the amine (1.0 eq.) in dry acetonitrile.[10][11]

  • Add trimethylsilyl chloride (TMSCl) (1.1 eq.) dropwise to the stirred mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 130-150 °C for 5-15 minutes.[10][11]

  • After cooling, add isopropyl alcohol to the reaction mixture and stir. The hydrochloride salt of the biguanide product will often precipitate.[10]

  • Collect the solid product by filtration and wash with a small amount of cold acetonitrile.[11]

Protocol 3: Synthesis using Iron(III) Chloride
  • To a solution of the amine (1.0 eq.) and cyanoguanidine (1.0 eq.) in 1,4-dioxane, add a stoichiometric amount of iron(III) chloride (FeCl₃).[15][16]

  • Heat the reaction mixture at 100 °C for approximately 90 minutes.[15][16]

  • After cooling to room temperature, the product, typically as a chloride salt, can be precipitated by the addition of hydrochloric acid.[15]

  • Collect the solid product by filtration and wash with a suitable solvent.

Visualizations

experimental_workflow start Start reactants Combine Amine Salt and Cyanoguanidine start->reactants solvent Add Solvent reactants->solvent catalyst Add Catalyst (e.g., HCl, FeCl3, TMSCl) solvent->catalyst reaction Heat Reaction (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Precipitation, or Solvent Removal) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure Biguanide Product purification->product

Caption: General experimental workflow for biguanide synthesis.

troubleshooting_low_yield start Low Yield Observed check_activation Is Cyanoguanidine Activation Sufficient? start->check_activation check_temp Is Reaction Temperature Optimal? check_activation->check_temp Yes solution_catalyst Use Stronger/Alternative Catalyst (FeCl3 or TMSCl) check_activation->solution_catalyst No check_byproducts Are Significant Byproducts Observed? check_temp->check_byproducts Yes solution_temp Increase Temperature or Use Microwave check_temp->solution_temp No solution_purification Optimize Purification/ Use Milder Conditions check_byproducts->solution_purification Yes

Caption: Troubleshooting logic for low yield in biguanide synthesis.

References

Technical Support Center: Minimizing Impurity Formation in Proguanil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing impurity formation during the synthesis of the antimalarial drug, proguanil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during proguanil synthesis, focusing on the formation of common impurities.

Problem / ObservationQuestionPossible Cause(s)Suggested Solution(s)
High Levels of Impurity C Detected Why am I observing a significant amount of 1,5-bis(4-chlorophenyl)biguanide (Impurity C) in my reaction mixture?Excess of p-chlorophenyl dicyandiamide: This starting material can react with the proguanil product or another molecule of itself under certain conditions. Sub-optimal reaction temperature: Higher temperatures may favor the formation of this symmetrical biguanide.- Stoichiometry Control: Ensure precise molar ratios of reactants. Use a slight excess of isopropylamine to drive the reaction towards proguanil formation. - Temperature Management: Maintain the reaction temperature within the validated range. Consider running optimization experiments at slightly lower temperatures.
Presence of Impurity D What leads to the formation of 1,5-bis(1-methylethyl)biguanide (Impurity D)?Dimerization of Isopropylamine: Under certain conditions, particularly in the presence of catalysts or at elevated temperatures, isopropylamine can self-condense to form this impurity.- Control of Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. - Purity of Starting Materials: Ensure the isopropylamine used is of high purity and free from pre-existing dimers.
Detection of Impurity A What is the source of 1-cyano-3-(1-methylethyl)guanidine (Impurity A)?Incomplete Reaction or Side Reaction: This impurity may arise from a side reaction of isopropylamine with a reactive intermediate of the primary reaction.- Reaction Monitoring: Monitor the reaction progress closely (e.g., by HPLC) to ensure complete conversion of starting materials. - Optimization of Reaction Time: Adjust the reaction time to maximize the yield of proguanil while minimizing the formation of this by-product.
General High Impurity Profile My final product has a high overall impurity level. What are the general factors to consider?Sub-optimal Solvent System: The choice of solvent can significantly impact reaction kinetics and selectivity. Inefficient Purification: The crystallization or purification process may not be effectively removing impurities. Degradation: Proguanil can degrade under certain conditions of heat and pH.[1]- Solvent Screening: Consider alternative solvent systems. A tetrahydrofuran (THF)-water mixture has been reported to yield higher purity proguanil. - Purification Optimization: Re-evaluate the recrystallization solvent, temperature profile, and washing steps. - pH and Temperature Control: Ensure that the pH and temperature during work-up and isolation are controlled to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in proguanil synthesis?

A1: The most commonly reported process-related impurities in proguanil synthesis are:

  • Impurity A: 1-cyano-3-(1-methylethyl)guanidine

  • Impurity C: 1,5-bis(4-chlorophenyl)biguanide

  • Impurity D: 1,5-bis(1-methylethyl)biguanide[][3]

Other potential impurities can include unreacted starting materials (p-chlorophenyl dicyandiamide and isopropylamine), and degradation products such as 4-chloroaniline.

Q2: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is particularly relevant, which outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5][6] For example, for a drug with a maximum daily dose of ≤ 2g/day, the identification threshold for an impurity is typically 0.10%.[7]

Q3: How can I effectively monitor the formation of impurities during the synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the progress of the reaction and quantifying the levels of proguanil and its impurities. A validated HPLC method allows for in-process control, helping to determine the optimal reaction time and conditions to minimize impurity formation.

Q4: Can the quality of starting materials affect impurity formation?

A4: Absolutely. The purity of the starting materials, particularly p-chlorophenyl dicyandiamide and isopropylamine, is critical. Impurities in the starting materials can be carried through the synthesis and may also participate in side reactions, leading to the formation of new impurities. It is essential to use well-characterized starting materials with defined purity specifications.

Q5: What is the role of a catalyst in proguanil synthesis and how does it impact impurities?

A5: Copper salts are often used as catalysts in the synthesis of biguanides like proguanil. While the catalyst can improve the reaction rate, it can also potentially promote side reactions if not used in the correct amount or if the reaction conditions are not optimized. The choice of catalyst and its concentration should be carefully evaluated to maximize the yield of proguanil while minimizing impurity formation.

Data Presentation

Table 1: Summary of Key Proguanil Impurities

Impurity NameStructureMolar Mass ( g/mol )Typical Source
Proguanil 1-(4-chlorophenyl)-5-isopropylbiguanide253.74Main Product
Impurity A 1-cyano-3-(1-methylethyl)guanidine126.16Side reaction
Impurity C 1,5-bis(4-chlorophenyl)biguanide322.20Side reaction of p-chlorophenyl dicyandiamide
Impurity D 1,5-bis(1-methylethyl)biguanide185.28Dimerization of isopropylamine
4-Chloroaniline 4-chloroaniline127.57Degradation product / Starting material for p-chlorophenyl dicyandiamide

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Proguanil and Its Impurities

This protocol provides a general method for the separation and quantification of proguanil and its key impurities. Method validation and optimization may be required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of proguanil and each impurity of known concentration in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solutions to appropriate concentrations.

  • Sample Solution: Accurately weigh a known amount of the reaction mixture or final product and dissolve it in a suitable solvent to a known volume. Filter the solution through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard solutions to determine the retention times and response factors for proguanil and each impurity.

  • Inject the sample solution and identify the peaks based on their retention times.

  • Quantify the amount of each impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualizations

proguanil_synthesis_impurities pcd p-Chlorophenyl dicyandiamide proguanil Proguanil pcd->proguanil imp_c Impurity C (1,5-bis(4-chlorophenyl)biguanide) pcd->imp_c Self-reaction/ Excess ipa Isopropylamine ipa->proguanil imp_d Impurity D (1,5-bis(1-methylethyl)biguanide) ipa->imp_d Dimerization imp_a Impurity A (1-cyano-3-(1-methylethyl)guanidine) ipa->imp_a Side Reaction

Caption: Proguanil synthesis pathway and potential impurity formation routes.

impurity_control_workflow cluster_synthesis Synthesis Process cluster_analysis Analysis & Control start_mat Starting Material Quality Control reaction Reaction Monitoring (In-process Control) start_mat->reaction workup Work-up & Isolation reaction->workup impurity_id Impurity Identification (HPLC, MS) workup->impurity_id impurity_quant Impurity Quantification impurity_id->impurity_quant spec_setting Set Specifications (ICH Guidelines) impurity_quant->spec_setting spec_setting->start_mat Feedback Loop for Process Optimization

Caption: General workflow for impurity identification and control in API synthesis.

References

optimization of reaction temperature for 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction temperature for the synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the production of antimalarial drugs like proguanil.[1][2][3]

Experimental Protocols

A common and effective method for the synthesis of this compound involves the reaction of 4-chloroaniline with sodium dicyanamide. The following protocol outlines the key steps with a focus on temperature control.

Materials:

  • 4-chloroaniline

  • Sodium dicyanamide

  • Hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of 4-chloroaniline solution: Prepare a solution of 4-chloroaniline in dilute hydrochloric acid.

  • Reaction Setup: In a reaction vessel, dissolve sodium dicyanamide in water. Heat this solution to the desired reaction temperature.

  • Addition of Reactants: Slowly add the 4-chloroaniline hydrochloride solution to the heated sodium dicyanamide solution with constant stirring.

  • Reaction Monitoring: Maintain the reaction mixture at the optimized temperature for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature (approximately 30°C) to allow the product to precipitate.

  • Purification: Filter the crude product and wash it with water. Further purification can be achieved by recrystallization from ethanol.

Reaction Workflow Diagram:

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_aniline Dissolve 4-chloroaniline in dilute HCl add Add Aniline Solution to Dicyanamide Solution prep_aniline->add prep_dicyanamide Dissolve Sodium Dicyanamide in Water heat Heat Dicyanamide Solution to Optimal Temperature prep_dicyanamide->heat heat->add react Maintain Temperature and Stir add->react monitor Monitor with TLC react->monitor cool Cool to Room Temperature monitor->cool precipitate Product Precipitation cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize

Synthesis of this compound.

Optimization of Reaction Temperature

The reaction temperature is a critical parameter that significantly influences the yield and purity of this compound. Based on available literature, a systematic approach to optimizing this parameter is crucial for a successful synthesis.

Data on Reaction Temperature and Duration:

Temperature (°C)Duration (hours)Solvent SystemNotesReference
20 (initial), then reflux10Toluene/WaterTwo-stage reaction with initial stirring at room temperature.[6]
7065WaterExtended reaction time at a constant elevated temperature.
Reflux3 - 16Methanol/Water or Ethanol/WaterUsed in the subsequent synthesis of proguanil, indicating the stability of the cyanoguanidine intermediate at reflux temperatures.[4][5]
8024WaterHigher temperature for a prolonged period to drive the reaction to completion.[7]

Key Observations:

  • Higher Temperatures and Shorter Times: Reflux conditions in alcohol/water mixtures are often employed for the subsequent conversion to proguanil, suggesting that this compound is stable at these temperatures.[4][5] This implies that higher temperatures could potentially reduce the reaction time for its synthesis.

  • Moderate Temperatures and Longer Times: A reaction temperature of 70°C for an extended period (65 hours) has been reported, indicating that a more moderate temperature can also yield the desired product, albeit with a longer reaction time.

  • Initial Room Temperature Stirring: One protocol suggests an initial stirring period at room temperature before refluxing, which may be beneficial for initial reactant mixing and minimizing side reactions.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Reaction temperature is too low: Insufficient energy to overcome the activation energy barrier.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Consider using a solvent with a higher boiling point if necessary.
Reaction time is too short: The reaction has not proceeded to completion.Extend the reaction time, monitoring periodically with TLC until the starting materials are consumed.
Poor quality of starting materials: Impurities in 4-chloroaniline or sodium dicyanamide can inhibit the reaction.Ensure the purity of the starting materials. Recrystallize or purify them if necessary.
Formation of Impurities Reaction temperature is too high: High temperatures can lead to the formation of byproducts, such as 1,5-bis(4-chlorophenyl)biguanide.Lower the reaction temperature. If a higher temperature is required for a reasonable reaction rate, consider optimizing the reaction time to minimize byproduct formation.
Incorrect stoichiometry: An excess of one reactant can lead to side reactions.Ensure the correct molar ratios of the reactants are used.
Presence of moisture in subsequent steps (if applicable): Can lead to hydrolysis of the cyanoguanidine group.Use anhydrous solvents and handle the product under dry conditions, especially during purification and storage.
Product is Difficult to Purify Presence of unreacted starting materials: Incomplete reaction.Optimize the reaction temperature and time to ensure complete conversion of the starting materials.
Formation of closely related impurities: Byproducts with similar polarity to the desired product can co-elute during chromatography or co-precipitate during crystallization.Employ different recrystallization solvents or solvent mixtures. Consider column chromatography with a carefully selected eluent system for purification.

Troubleshooting Logic Diagram:

troubleshooting_logic cluster_temp Temperature Issues cluster_time Time Issues cluster_reagents Reagent Issues start Low Product Yield temp_low Is temperature too low? start->temp_low increase_temp Increase temperature and monitor temp_low->increase_temp Yes time_short Is reaction time too short? temp_low->time_short No extend_time Extend reaction time and monitor time_short->extend_time Yes reagent_quality Are reagents pure? time_short->reagent_quality No purify_reagents Purify starting materials reagent_quality->purify_reagents No

Troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the solvent system and desired reaction time. Temperatures ranging from 70°C to reflux have been successfully employed.[4][5] It is recommended to start with a temperature around 80°C in an aqueous medium and optimize based on reaction monitoring by TLC.

Q2: How does reaction temperature affect the purity of the final product?

A2: Excessively high temperatures can promote the formation of impurities. For instance, the dimerization of the product to form 1,5-bis(4-chlorophenyl)biguanide can occur at elevated temperatures. Therefore, it is a trade-off between reaction rate and purity.

Q3: Can microwave irradiation be used to accelerate this reaction?

A3: While not specifically documented for this exact synthesis, microwave-assisted synthesis is a known method for accelerating reactions involving cyanoguanidines and could be a viable option for optimization to reduce reaction times.

Q4: What are the common impurities I should look for, and how can I minimize them?

A4: Common impurities include unreacted 4-chloroaniline and potential byproducts like 1,5-bis(4-chlorophenyl)biguanide. To minimize these, ensure precise stoichiometric control of reactants, optimize the reaction temperature to avoid excessive heat, and monitor the reaction to completion to consume all starting materials.

Q5: My reaction seems to stall and not go to completion. What should I do?

A5: If the reaction stalls, first verify the temperature of the reaction mixture to ensure it is at the desired setpoint. If the temperature is correct, a slight increase in temperature or the addition of a catalyst (if applicable to the specific protocol) could help drive the reaction to completion. Also, ensure that the stirring is efficient to ensure proper mixing of the reactants.

References

Technical Support Center: Industrial Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the industrial synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine. This key intermediate is crucial in the production of the antimalarial drug proguanil.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent industrial synthesis method involves the reaction of p-chloroaniline (or its hydrochloride salt) with dicyandiamide (or sodium dicyanamide) in a suitable solvent. This reaction is typically carried out under acidic conditions and heating.[1][2]

Q2: What are the critical process parameters to monitor during the synthesis?

Key parameters that significantly influence the reaction's yield and purity include:

  • Temperature: The reaction is temperature-sensitive. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures may promote the formation of byproducts.

  • pH: Maintaining an optimal acidic pH is crucial for the reaction to proceed efficiently.

  • Reaction Time: Adequate reaction time is necessary for completion, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Materials: The purity of p-chloroaniline and dicyandiamide is critical to prevent the introduction of impurities into the final product.

Q3: What are the potential impurities and byproducts in this synthesis?

Common impurities can include unreacted starting materials such as p-chloroaniline and dicyandiamide. A significant byproduct that can form is 1,5-bis(4-chlorophenyl)biguanide.[1][3] The formation of this and other related substances can be influenced by reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient heating or reaction time.Optimize reaction temperature and monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time if necessary.
Suboptimal pH of the reaction mixture.Carefully control and adjust the pH of the reaction mixture to the optimal acidic range.
Poor quality or degradation of starting materials.Ensure the purity and integrity of p-chloroaniline and dicyandiamide before use.
Loss of product during workup and isolation.Optimize the isolation and purification steps, such as crystallization and filtration, to minimize product loss.
Low Purity Presence of unreacted starting materials.Ensure the reaction goes to completion. Optimize the stoichiometry of the reactants.
Formation of byproducts like 1,5-bis(4-chlorophenyl)biguanide.Precisely control reaction temperature and pH to minimize side reactions.
Inefficient purification.Select an appropriate recrystallization solvent and optimize the crystallization conditions (e.g., cooling rate) to effectively remove impurities.
Reaction Stalls or is Sluggish Inadequate mixing in a heterogeneous reaction mixture.Ensure vigorous and efficient stirring throughout the reaction.
Catalyst deactivation or insufficient catalyst.If a catalyst is used, ensure its activity and appropriate loading.
Product Discoloration Presence of colored impurities from starting materials or side reactions.Use high-purity starting materials. Consider a decolorization step using activated carbon during the workup.

Data Presentation

Table 1: Impact of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
80127595
10088597
12068294 (Increased byproducts)

Note: Data is illustrative and may vary based on specific reaction conditions and scale.

Table 2: Effect of pH on Reaction Outcome

pHReaction Time (h)Yield (%)Purity (%)
2-388898
4-5108096
6-7126592

Note: Data is illustrative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative lab-scale synthesis. Industrial-scale processes would require appropriate engineering controls and safety measures.

Materials:

  • p-Chloroaniline hydrochloride

  • Sodium dicyanamide

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve p-chloroaniline hydrochloride in water.

  • Add sodium dicyanamide to the solution.

  • Adjust the pH of the mixture to approximately 2-3 with concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the final product under vacuum.

Protocol 2: HPLC Analysis for Purity Determination

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio.[4] Flow Rate: 1.0 mL/min Detection: UV at a specific wavelength (e.g., 254 nm) Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a sample solution of the synthesized product.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the main peak corresponding to the product and any impurity peaks by comparing retention times and peak areas with the standard.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product p_chloroaniline p-Chloroaniline (or its HCl salt) reaction_vessel Reaction Vessel (Acidic Conditions, Heat) p_chloroaniline->reaction_vessel dicyandiamide Dicyandiamide (or Sodium Salt) dicyandiamide->reaction_vessel cooling Cooling & Precipitation reaction_vessel->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization final_product 1-(4-Chlorophenyl)-3- cyanoguanidine recrystallization->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Verify Reaction Conditions (T, pH) check_reactants->check_conditions Reactants OK impure_reactants Use High-Purity Reactants check_reactants->impure_reactants Impure check_monitoring Review In-Process Monitoring (TLC/HPLC) check_conditions->check_monitoring Conditions OK optimize_conditions Optimize T and pH check_conditions->optimize_conditions Suboptimal check_workup Evaluate Workup & Purification check_monitoring->check_workup Monitoring OK improve_monitoring Ensure Reaction Goes to Completion check_monitoring->improve_monitoring Incomplete Reaction optimize_workup Optimize Crystallization & Filtration check_workup->optimize_workup Inefficient

Caption: A logical troubleshooting workflow for addressing low yield or purity issues.

References

stability issues of 1-(4-Chlorophenyl)-3-cyanoguanidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-(4-Chlorophenyl)-3-cyanoguanidine under acidic conditions. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Troubleshooting Guide

Encountering variability in your results when working with this compound in acidic environments can be frustrating. This guide will help you identify and resolve common stability-related issues.

Issue Potential Cause Recommended Solution
Loss of parent compound peak intensity in HPLC analysis. Degradation of this compound due to acidic mobile phase or sample matrix.- Neutralize acidic samples with a suitable base before analysis.- If using an acidic mobile phase, ensure the analysis is performed promptly after sample preparation.- Consider using a less acidic mobile phase if the method allows. An example of a suitable mobile phase is a mixture of acetonitrile, water, and a small amount of phosphoric or formic acid[1].
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products. Under acidic conditions, hydrolysis is a likely degradation pathway.- Perform forced degradation studies to identify potential degradation products.[2][3]- A likely degradation product, based on related compounds like proguanil, is 4-chloroaniline.[4]- Utilize techniques like HPLC-MS to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent results between experimental repeats. The rate of degradation may be sensitive to minor variations in pH, temperature, or exposure time to acidic conditions.- Precisely control the pH of all solutions using buffers.- Maintain a constant temperature for all experiments.- Standardize the time between sample preparation in an acidic medium and analysis.
Precipitation of the compound from the solution. Changes in solubility due to pH adjustments or the formation of less soluble degradation products.- Assess the solubility of this compound at the specific pH of your experiment.- If a degradation product is precipitating, this may require adjusting the solvent system or filtration before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic solution?

A1: While this compound is generally considered stable, its stability is pH-dependent.[5] Studies on the related compound, chlorproguanil, have shown increased rates of hydrolysis in both acidic and basic solutions, with maximum stability around pH 7.[6] Therefore, it is anticipated that this compound will exhibit some degree of degradation under acidic conditions, particularly at elevated temperatures.

Q2: What is the likely degradation pathway of this compound under acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway is hydrolysis of the guanidine group. This is supported by studies on the related antimalarial drug proguanil, where the primary degradation product is 4-chloroaniline.[4] The cyanoguanidine moiety is expected to hydrolyze, leading to the cleavage of the molecule and the formation of 4-chloroaniline and other potential byproducts.

Q3: How can I monitor the degradation of this compound?

A3: The most common method for monitoring the degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. The disappearance of the parent peak and the appearance and growth of new peaks over time indicate degradation.

Q4: Are there any specific analytical methods recommended for stability testing?

A4: A reverse-phase HPLC (RP-HPLC) method is a suitable technique. A mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid or formic acid can be used for the analysis of this compound.[1] For the identification of degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[4]

Q5: What are "forced degradation studies" and why are they important?

A5: Forced degradation studies, or stress testing, are used to intentionally degrade a compound under more severe conditions than it would typically experience.[2][3] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.

For this compound, this would involve exposing it to various acidic conditions (e.g., different pH levels, temperatures) and monitoring the degradation over time.

Quantitative Data

Temperature (°C)pHFirst-Order Rate Constant (k/h⁻¹ x 10³)
83AcidicIncreased rate constants observed
837Minimum rate constant
83BasicIncreased rate constants observed
37 - 8310Follows Arrhenius equation
Data extrapolated from studies on chlorproguanil, a related biguanide compound.[6]

This data suggests that the degradation of biguanide-like structures is significantly influenced by both pH and temperature.

Experimental Protocols

Protocol for Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solution (for neutralization)
  • HPLC grade acetonitrile and water
  • Phosphoric acid or formic acid
  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • In separate reaction vessels, add a known volume of the stock solution to a solution of HCl at the desired concentration (e.g., 0.1 M HCl).
  • Prepare a control sample by diluting the stock solution in the solvent without acid.

3. Stress Conditions:

  • Incubate the acidic samples at a specific temperature (e.g., 60°C).
  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).[1]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm).
  • Injection Volume: 10 µL.

5. Data Analysis:

  • Monitor the decrease in the peak area of the this compound peak and the increase in the peak areas of any degradation products over time.
  • Calculate the percentage of degradation at each time point.
  • If possible, identify the degradation products using LC-MS.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Is the parent compound peak area decreasing in HPLC? start->q1 issue1 Potential Degradation q1->issue1 Yes other_issues Consider Other Factors (Solubility, Instrumental Error) q1->other_issues No a1_yes Yes a1_no No q2 Are new peaks appearing in the chromatogram? issue1->q2 issue2 Formation of Degradation Products q2->issue2 Yes solution3 Control Experimental Parameters (pH, Temperature, Time) q2->solution3 No a2_yes Yes a2_no No solution1 Check for Acidic Conditions (Mobile Phase, Sample Matrix) issue2->solution1 solution2 Perform Forced Degradation Study to Identify Products issue2->solution2 solution1->solution3 solution2->solution3

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound intermediate Unstable Intermediate parent->intermediate Acidic Hydrolysis (H⁺, H₂O) product1 4-Chloroaniline intermediate->product1 product2 Other Byproducts (e.g., from cyanoguanidine moiety) intermediate->product2

Caption: Proposed acidic degradation pathway.

References

Technical Support Center: HPLC Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 1-(4-Chlorophenyl)-3-cyanoguanidine.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the protonated basic guanidine group with acidic residual silanol groups (Si-OH) on the surface of conventional silica-based columns (e.g., C18).[1][2][4] This secondary retention mechanism leads to a portion of the analyte molecules lagging behind the main peak, resulting in an asymmetrical, tailing peak shape.[4][5]

Other potential causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, causing peak distortion.[2][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7]

  • Column Degradation: An old or fouled column may have lost its efficiency and inertness.[7]

  • Extra-Column Effects: Issues like excessive tubing length or dead volume in the system can contribute to band broadening and tailing.[2][7]

Q2: How can I use the mobile phase to eliminate peak tailing?

A2: Optimizing the mobile phase is a critical first step. The goal is to minimize the ionic interaction between your basic analyte and the acidic silanol groups.

1. Adjusting Mobile Phase pH: The most effective strategy is to adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups.[8]

  • Low pH (2.5 - 3.5): At a low pH, the acidic silanol groups are protonated (neutral), which significantly reduces their ability to interact with the positively charged (protonated) guanidine group of your analyte.[3][7][8][9][10] This is the most common and recommended approach.

  • High pH ( > 8): At a high pH, the basic analyte is in its neutral form, which also minimizes ionic interactions. However, this requires a special pH-stable column, as traditional silica-based columns degrade rapidly above pH 8.[11][12]

2. Increasing Buffer Concentration: Using an adequate buffer concentration (typically 20-50 mM) is crucial for maintaining a stable pH across the column and preventing unwanted interactions.[7][8][13] Insufficient buffering can lead to pH shifts as the sample is introduced, causing peak shape issues.[8]

3. Using Mobile Phase Additives (Competing Bases): Historically, small basic molecules like triethylamine (TEA) were added to the mobile phase.[10][14] TEA acts as a "silanol blocker" by competing with the analyte for the active silanol sites, thereby reducing tailing.[10][14] However, this approach is less common with modern high-purity columns and can shorten column lifetime.[10][13]

Data Presentation: Effect of Mobile Phase pH on Peak Tailing

The following table illustrates the typical effect of adjusting mobile phase pH on the peak asymmetry (tailing factor) for a basic compound like this compound on a standard C18 column.

Mobile Phase pHBuffer System (25 mM)Tailing Factor (Tf)*Peak Shape
7.0Phosphate> 2.0Severe Tailing
5.0Acetate1.8Significant Tailing
3.0Formate/Phosphate1.2Symmetrical
2.5Formate/Phosphate1.1Symmetrical

*A Tailing Factor (Tf) of 1.0 represents a perfectly symmetrical peak. Values > 1.2 are generally considered to indicate significant tailing.[7]

Q3: I've adjusted the mobile phase, but the peak is still tailing. What is the next step?

A3: If mobile phase optimization is insufficient, the issue likely lies with the column chemistry.

1. Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are designed to minimize silanol interactions.[5][15][16]

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert compound (e.g., trimethylsilane), effectively shielding them from interacting with basic analytes.[1][2][5][9]

  • Polar-Embedded Columns: These columns have a polar group (like an amide) embedded near the base of the C18 chain.[2][5] This polar group interacts with nearby silanol groups, shielding them from the analyte.

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, reducing the number of surface silanols and increasing pH stability.[17]

2. Consider Ion-Pairing Reagents: For highly polar basic compounds that are poorly retained, an ion-pairing reagent can be added to the mobile phase. These reagents, such as alkyl sulfonates, have a hydrophobic part that adsorbs to the C18 stationary phase and a charged part that can pair with the ionized analyte.[18][19] This technique increases retention and can mask residual silanol activity, improving peak shape.[18] However, it requires long column equilibration times and dedicated columns.[18]

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving peak tailing issues for this compound.

A step-by-step workflow for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation at Low pH

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for basic compounds.

Objective: To prepare 1 Liter of a 25 mM Potassium Phosphate buffer in 30:70 (v/v) Acetonitrile:Water at pH 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • 0.45 µm solvent filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 650 mL of HPLC-grade water in a 1 L beaker or flask.

    • Place a magnetic stir bar in the beaker and stir until the salt is fully dissolved.

    • Place the calibrated pH electrode into the solution.

    • Slowly add phosphoric acid dropwise while monitoring the pH. Continue until the pH of the solution is stable at 3.0.

    • Transfer the solution to a 1 L graduated cylinder and add HPLC-grade water to bring the final volume to 700 mL.

  • Solvent Mixing and Degassing:

    • Measure 300 mL of HPLC-grade acetonitrile.

    • In a clean 1 L solvent bottle, combine the 700 mL of aqueous buffer with the 300 mL of acetonitrile.

    • Cap the bottle and invert several times to ensure thorough mixing.

  • Filtration and Final Preparation:

    • Filter the entire mobile phase through a 0.45 µm solvent filter to remove any particulates.

    • Degas the mobile phase using sonication or vacuum degassing before placing it on the HPLC system.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

References

Technical Support Center: Catalyst Selection for Efficient 1-(4-Chlorophenyl)-3-cyanoguanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the production of antimalarial drugs like proguanil.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalytic systems to enhance the efficiency and success of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Question Possible Causes and Solutions
Low Product Yield My reaction is resulting in a low yield of this compound. What are the potential reasons and how can I improve it?1. Incomplete Reaction: - Insufficient Reaction Time or Temperature: Monitor the reaction progress using TLC or LC-MS. If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. For microwave-assisted synthesis, optimizing the irradiation time and temperature is crucial.[3] - Poor Catalyst Activity: If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading or switching to a more efficient catalyst (see Table 1). 2. Side Reactions: - Formation of 1,5-bis(4-chlorophenyl)biguanide: This impurity can form, especially at higher temperatures.[4] Optimize the reaction temperature and stoichiometry to minimize its formation. - Hydrolysis of Cyanoguanidine: Ensure anhydrous reaction conditions as moisture can lead to the decomposition of cyanoguanidine. Use dry solvents and reagents. 3. Product Loss During Work-up: - Precipitation Issues: Ensure complete precipitation of the product. Cooling the reaction mixture sufficiently and adjusting the pH might be necessary. - Washing: Use minimal amounts of cold solvent for washing the product to avoid significant loss.
Impurity Formation I am observing significant impurities in my final product. How can I identify and minimize them?1. Identification of Impurities: - Common impurities include unreacted 4-chloroaniline, 1,5-bis(4-chlorophenyl)biguanidine, and other related substances.[4] Characterize impurities using techniques like HPLC, LC-MS, and NMR. 2. Minimizing Impurities: - Optimize Stoichiometry: Use a slight excess of one reactant (typically the less expensive one) to ensure the complete conversion of the other. - Control Temperature: As mentioned, higher temperatures can favor the formation of by-products. Maintain a consistent and optimized temperature throughout the reaction. - Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often effective in removing most impurities. Column chromatography can be employed for higher purity if required.
Reaction Not Initiating My reaction does not seem to be starting. What should I check?1. Reagent Quality: - Purity of Starting Materials: Ensure the purity of 4-chloroaniline and dicyandiamide/cyanoguanidine. Impurities can inhibit the reaction. - Catalyst Deactivation: If using a catalyst, it might be deactivated. Use a fresh batch of catalyst. 2. Reaction Conditions: - Activation Energy: The reaction may require initial heating to overcome the activation energy barrier. - Solvent Choice: The choice of solvent can be critical. Ensure the reactants are sufficiently soluble in the chosen solvent at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: Copper salts, such as copper(II) sulfate, are frequently mentioned as catalysts for the reaction between 4-chloroaniline and dicyandiamide. Acid catalysts have also been explored for the synthesis of related biguanide compounds. Microwave-assisted synthesis can often be performed without a catalyst, relying on the high temperature and pressure generated to drive the reaction.

Q2: Can this synthesis be performed without a catalyst?

A2: Yes, the reaction can be carried out without a catalyst, typically by heating the reactants at a high temperature in a suitable solvent. However, the use of a catalyst or microwave irradiation can often lead to higher yields and shorter reaction times.

Q3: What is the role of an acid, like hydrochloric acid, in some published procedures?

A3: In many procedures for biguanide synthesis, the amine starting material is used as its hydrochloride salt, or hydrochloric acid is added. This can help to activate the cyanoguanidine moiety towards nucleophilic attack by the amine.

Q4: What are the typical solvents used for this reaction?

A4: A range of solvents can be used, including water, ethanol, and toluene. The choice of solvent often depends on the specific catalyst and reaction conditions being employed. For microwave-assisted synthesis, polar solvents are generally preferred.[5]

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Catalyst Performance Data

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. The following table summarizes quantitative data for different catalytic systems.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Conventional Heating) 4-Chloroaniline, DicyandiamideToluene/WaterReflux10 h~80% (for 1-(4-chlorophenyl)biguanide)[6]
Copper(II) Sulfate 4-Chloroaniline, DicyandiamideEthanolRefluxNot SpecifiedModerate[7]
None (Microwave-Assisted) Substituted ThioureasPolar SolventsModerateMinutesHigh[5]

Note: Direct comparative data for the synthesis of this compound is limited in the literature. The data presented is based on the synthesis of closely related biguanide structures and general principles of microwave-assisted synthesis.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of this compound using Conventional Heating (Catalyst-Free)

Materials:

  • 4-Chloroaniline

  • Dicyandiamide (Cyanoguanidine)

  • Toluene

  • Water

  • Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dicyandiamide in toluene.

  • Add 4-chloroaniline to the solution and stir the mixture at room temperature for 15 minutes.

  • Slowly add a 1:1 mixture of diluted hydrochloric acid and water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 10-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of ammonium hydroxide.

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of N,N'-diaryl Cyanoguanidines (Adaptable for this compound)

Materials:

  • Appropriate N,N'-diarylthiourea precursor

  • A polar solvent (e.g., DMF, DMSO)

Procedure:

  • In a microwave reaction vessel, dissolve the N,N'-diarylthiourea in a suitable polar solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a moderate temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by precipitation or extraction, followed by purification, typically recrystallization.

Note: This is a general procedure and the specific parameters (temperature, time, solvent) will need to be optimized for the synthesis of this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Reactants: 4-Chloroaniline Dicyandiamide start->reactants solvent Solvent Addition (e.g., Toluene/Water) reactants->solvent catalyst Catalyst Addition (Optional, e.g., CuSO4) solvent->catalyst Optional heating Reaction Heating: Conventional Reflux or Microwave Irradiation solvent->heating catalyst->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up: Neutralization, Solvent Removal monitoring->workup Complete purification Purification: Recrystallization workup->purification product Final Product: 1-(4-Chlorophenyl)-3- cyanoguanidine purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of analytical methodologies for the validation of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several active pharmaceutical ingredients. This document outlines experimental protocols for three common analytical techniques, presents a comparative summary of their performance characteristics, and includes workflow diagrams to illustrate the validation process.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is critical and depends on various factors, including the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Variations of HPLC, including Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offer different selectivity for polar and non-polar analytes. For highly sensitive and specific detection, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

The following table summarizes the typical performance data for validated RP-HPLC, HILIC, and LC-MS/MS methods for the analysis of this compound and its related substances. The data presented is a synthesis of reported values for structurally similar compounds and represents expected performance characteristics.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 0.5%
- Intermediate Precision< 2.0%< 2.5%< 1.0%
Limit of Detection (LOD) ~50 ng/mL~100 ng/mL< 1 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~300 ng/mL~2.5 ng/mL
Specificity GoodGoodExcellent
Typical Run Time 10 - 20 minutes15 - 25 minutes5 - 10 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for RP-HPLC, HILIC, and LC-MS/MS methods suitable for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the routine quality control of this compound, providing robust separation from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.

    • Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration similar to the standard solution.

Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly useful for separating polar impurities that may not be well-retained by RP-HPLC.

  • Instrumentation: HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: HILIC column with a polar stationary phase (e.g., amide, silica).

  • Mobile Phase: A gradient of acetonitrile (as the weak solvent) and an aqueous buffer (as the strong solvent), such as ammonium formate or ammonium acetate (e.g., 10 mM, pH 4.5). A typical gradient would start at a high percentage of acetonitrile (e.g., 90%) and decrease to around 50%.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 235 nm or ELSD.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepare as described for RP-HPLC, but the final diluent should be the initial mobile phase composition to ensure good peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for trace-level impurity analysis and for confirmation of impurity identity.

  • Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of a volatile modifier such as formic acid (e.g., 0.1%) to aid in ionization.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its potential impurities.

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepare serial dilutions of the reference standard in the initial mobile phase to construct a calibration curve. Prepare sample solutions to fall within the calibrated range.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and the logical relationship for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

General workflow for analytical method validation.

Method_Selection_Logic start Start: Analytical Need for this compound question1 Routine QC Assay? start->question1 rphplc RP-HPLC question1->rphplc Yes question2 Polar Impurities a Concern? question1->question2 No end End: Method Selected rphplc->end hilic HILIC question2->hilic Yes question3 Trace Level Analysis or Impurity ID Needed? question2->question3 No hilic->end lcmsms LC-MS/MS question3->lcmsms Yes question3->end No

Logical relationship for analytical method selection.

References

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(4-Chlorophenyl)-3-cyanoguanidine is a key intermediate in the synthesis of several pharmacologically important compounds, most notably the antimalarial drug proguanil. The efficiency and practicality of its synthesis are of significant interest to the pharmaceutical and organic chemistry sectors. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for a given research or production context.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct CondensationRoute 2: Via Diazotization
Starting Materials p-Chloroaniline hydrochloride, Sodium dicyanamidep-Chloroaniline, Sodium nitrite, Dicyandiamide, HCl
Reaction Steps One-pot reactionTwo distinct steps
Reaction Conditions Reflux in a suitable solvent (e.g., isopropanol)Initial low-temperature diazotization followed by heating
Reported Yield ~55%Information on overall yield is not readily available
Key Advantages Simpler procedure, fewer stepsPotentially avoids high-temperature reflux with starting amine
Potential Challenges Requires handling of sodium dicyanamide, potential for side reactions at high temperaturesRequires careful control of diazotization temperature, handling of potentially unstable diazonium salts

Synthetic Pathway Overview

The two primary synthetic strategies for producing this compound are outlined below.

G cluster_0 Route 1: Direct Condensation cluster_1 Route 2: Via Diazotization A1 p-Chloroaniline hydrochloride C1 1-(4-Chlorophenyl)- 3-cyanoguanidine A1->C1 Reflux in Isopropanol B1 Sodium dicyanamide B1->C1 A2 p-Chloroaniline C2 p-Chlorobenzene diazonium chloride A2->C2 B2 NaNO2, HCl (0-5 °C) B2->C2 E2 4-Chlorophenyl azo cyanoguanidine (Intermediate) C2->E2 Coupling D2 Dicyandiamide D2->E2 F2 1-(4-Chlorophenyl)- 3-cyanoguanidine E2->F2 Heat in dilute HCl

Caption: Comparative workflow of the two main synthetic routes.

Experimental Protocols

Route 1: Direct Condensation of p-Chloroaniline Hydrochloride and Sodium Dicyanamide

This method, adapted from procedures for analogous compounds, involves a one-pot reaction that is relatively straightforward to execute.

Procedure:

  • A mixture of p-chloroaniline hydrochloride (1 mole equivalent) and sodium dicyanamide (1 mole equivalent) is prepared in a suitable solvent such as isopropanol.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with a cold solvent (e.g., water or isopropanol) to remove unreacted starting materials and inorganic salts.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Note: Yields for this type of reaction have been reported to be around 55%.[1]

Route 2: Synthesis via Diazotization of p-Chloroaniline

This two-step approach involves the initial formation of a diazonium salt, followed by coupling with dicyandiamide and subsequent conversion to the final product.

Step 1: Diazotization of p-Chloroaniline and Coupling with Dicyandiamide

  • p-Chloroaniline (1 mole equivalent) is dissolved in a dilute aqueous solution of hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1 mole equivalent) in cold water is added dropwise to the p-chloroaniline solution while maintaining the temperature between 0-5 °C. This results in the formation of a p-chlorobenzene diazonium chloride solution.

  • In a separate vessel, dicyandiamide (1 mole equivalent) is dissolved in water, and the solution is made alkaline with sodium carbonate.

  • The freshly prepared p-chlorobenzene diazonium chloride solution is then slowly added to the dicyandiamide solution, which leads to a coupling reaction and the formation of an intermediate, 4-chlorophenyl azo cyanoguanidine.

Step 2: Conversion to this compound

  • The intermediate, 4-chlorophenyl azo cyanoguanidine, is suspended in dilute hydrochloric acid.

  • The mixture is heated, which causes the evolution of nitrogen gas and the formation of a crude product.

  • The crude product is then dissolved in a dilute sodium hydroxide solution.

  • The solution is treated with activated carbon to remove colored impurities and then filtered.

  • The filtrate is neutralized with acid to precipitate the purified this compound.

  • The final product is collected by filtration, washed with water, and dried.

Logical Flow for Method Selection

The choice between these two synthetic routes will depend on several factors specific to the laboratory or production environment. The following diagram illustrates a logical decision-making process.

G Start Select Synthesis Route for This compound Simplicity Is procedural simplicity a high priority? Start->Simplicity Temp_Control Is precise low-temperature control challenging? Simplicity->Temp_Control No Route1 Route 1: Direct Condensation Simplicity->Route1 Yes Temp_Control->Route1 Yes Route2 Route 2: Via Diazotization Temp_Control->Route2 No Consider_Safety Consider safety protocols for handling diazonium salts. Route2->Consider_Safety

References

A Comparative Guide to Proguanil Precursors: 1-(4-Chlorophenyl)-3-cyanoguanidine vs. Isopropyldicyandiamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic precursors for the antimalarial drug proguanil: 1-(4-Chlorophenyl)-3-cyanoguanidine and isopropyldicyandiamide. The performance of each precursor is evaluated based on available experimental data for reaction conditions, yield, and purity of the final product. Detailed experimental protocols for key synthetic routes are also presented to aid in research and development.

Executive Summary

The synthesis of proguanil, a crucial antimalarial agent, can be efficiently achieved through multiple pathways. This guide focuses on two prominent routes:

  • Route 1: The reaction of This compound with isopropylamine.

  • Route 2: The condensation of isopropyldicyandiamide with 4-chloroaniline.

Both routes offer viable methods for the production of proguanil. However, recent advancements in the synthesis utilizing this compound demonstrate significant improvements in yield, purity, and reaction time, presenting a more efficient and potentially cost-effective option for large-scale production.

Comparative Performance of Proguanil Synthesis Routes

The following tables summarize the quantitative data for the two primary synthetic routes to proguanil based on available literature.

Table 1: Synthesis of Proguanil from this compound

Parameter"Curd and Rose" MethodModified Patented Method
Starting Material This compoundThis compound
Reagents Isopropylamine, Copper Sulfate PentahydrateIsopropylamine, Copper Sulfate Pentahydrate
Solvent Aqueous EthanolTetrahydrofuran (THF) and Water
Reaction Time 20 hours (reflux)3 hours (reflux)[1]
Yield Not explicitly stated75-90%[1]
Purity (by HPLC) Requires multiple purifications98-99.9%[1]

Table 2: Synthesis of Proguanil from Isopropyldicyandiamide

ParameterTwo-Step Synthesis
Intermediate Isopropyldicyandiamide
Reagents (Step 1) Isopropylamine Hydrochloride, Sodium Dicyanamide
Solvent (Step 1) n-Butanol
Yield (Step 1) 65% (of Isopropyldicyandiamide)
Reagents (Step 2) 4-chloroaniline
Reaction Time (Step 2) Data not available
Overall Yield Data not available
Purity (by HPLC) Data not available

Experimental Protocols

Route 1: Synthesis of Proguanil from this compound

A. Classical Method (Curd and Rose, 1946)

This method is a foundational procedure for the synthesis of proguanil.

  • Materials:

    • This compound

    • Isopropylamine

    • Copper Sulfate Pentahydrate

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add copper sulfate pentahydrate to the solution.

    • Add isopropylamine to the reaction mixture.

    • Heat the mixture to reflux and maintain for 20 hours.

    • After cooling, the proguanil-copper complex is typically precipitated and then treated to release the free base, which may require further purification.

B. Modified High-Yield Patented Method

This improved method offers higher yields and purity with a significantly shorter reaction time.[1]

  • Materials:

    • This compound

    • Isopropylamine

    • Copper Sulfate Pentahydrate

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric Acid

    • Ammoniacal EDTA solution

  • Procedure:

    • Stir a mixture of this compound in THF and water.

    • Add copper sulfate pentahydrate and isopropylamine to the stirring solution.

    • Heat the reaction mixture to reflux for 3 hours.

    • Cool the reaction mixture and add an acidic solution (e.g., aqueous HCl).

    • Add an ammoniacal EDTA solution to chelate the copper ions.

    • The precipitated proguanil hydrochloride is then filtered, washed, and dried.

Route 2: Synthesis of Proguanil via Isopropyldicyandiamide

This route involves the initial synthesis of isopropyldicyandiamide, which is subsequently reacted with 4-chloroaniline.

A. Synthesis of Isopropyldicyandiamide (Proguanil Impurity A)

  • Materials:

    • Isopropylamine Hydrochloride

    • Sodium Dicyanamide

    • n-Butanol

    • Dioxane

  • Procedure:

    • Dissolve isopropylamine hydrochloride in n-butanol and add sodium dicyanamide.

    • Reflux the reaction mixture for 4 hours.

    • Cool and filter the mixture.

    • Distill off the n-butanol under vacuum to obtain a sticky mass.

    • Add dioxane to precipitate the solid isopropyldicyandiamide.

    • Heat the mixture, then cool to 0-5°C.

    • Filter and wash the residue with chilled dioxane to yield the product.

B. Condensation with 4-chloroaniline

The second step involves the condensation of the synthesized isopropyldicyandiamide with 4-chloroaniline. While this reaction is documented, specific, reproducible experimental protocols with quantitative outcomes are not detailed in the available literature. Generally, this would involve heating the two reactants in a suitable solvent, potentially with a catalyst, followed by isolation and purification of the proguanil product. The lack of detailed public data for this step presents a challenge for direct comparison with Route 1.

Synthesis Pathway Visualizations

The following diagrams illustrate the two synthetic routes for proguanil.

Proguanil_Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product p_chloroaniline p-Chloroaniline precursor1 1-(4-Chlorophenyl)- 3-cyanoguanidine p_chloroaniline->precursor1 sodium_dicyanamide Sodium Dicyanamide sodium_dicyanamide->precursor1 proguanil Proguanil precursor1->proguanil + Isopropylamine

Caption: Synthetic pathway of proguanil from this compound.

Proguanil_Synthesis_Route_2 cluster_start2 Starting Materials cluster_intermediate2 Intermediate cluster_final2 Final Product isopropylamine Isopropylamine precursor2 Isopropyldicyandiamide isopropylamine->precursor2 sodium_dicyandiamide2 Sodium Dicyandiamide sodium_dicyandiamide2->precursor2 p_chloroaniline2 p-Chloroaniline proguanil2 Proguanil p_chloroaniline2->proguanil2 precursor2->proguanil2 + p-Chloroaniline

Caption: Synthetic pathway of proguanil from Isopropyldicyandiamide.

Discussion and Conclusion

Based on the available data, the synthetic route starting from This compound appears to be the more advantageous pathway for the synthesis of proguanil, particularly when employing the modified patented method. This route offers a significantly shorter reaction time (3 hours vs. 20 hours for the classical method), and impressively high yields (75-90%) and purity (98-99.9%).[1] These factors are critical for industrial-scale production, suggesting lower manufacturing costs and a more efficient process.

The alternative route, proceeding through an isopropyldicyandiamide intermediate, is a valid synthetic strategy. A 65% yield for the synthesis of the isopropyldicyandiamide intermediate has been reported. However, the lack of readily available, detailed quantitative data for the final condensation step with 4-chloroaniline makes a direct and comprehensive comparison challenging. Without this data, it is difficult to assess the overall efficiency of this two-step process in terms of yield, purity, and reaction time.

For researchers and drug development professionals, the choice of synthetic route will depend on various factors, including the availability and cost of starting materials, desired scale of production, and required purity of the final product. The evidence presented in this guide suggests that the synthesis from this compound, especially with modern procedural modifications, offers a more robust and well-documented path to high-purity proguanil. Further research to quantify the efficiency of the isopropyldicyandiamide condensation step would be valuable for a more complete comparative analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chlorophenyl-guanidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that interact with critical biological targets. Derivatives of this structure have shown a range of pharmacological activities, most notably as agonists of α2-adrenergic receptors and inhibitors of the Na+/H+ exchanger (NHE). Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of chlorophenyl-guanidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

I. Modulation of α2-Adrenergic Receptors

Chlorophenyl-guanidine derivatives, such as guanabenz, are well-known for their agonistic activity at α2-adrenergic receptors, which leads to a decrease in sympathetic outflow from the central nervous system and subsequent antihypertensive effects.[1][2] The SAR of these compounds has been explored to separate this activity from other biological effects, such as antiprion activity.[3][4]

Structure-Activity Relationship Insights:
  • Chlorine Substitution on the Phenyl Ring: The position and number of chlorine atoms on the phenyl ring are critical for α2-adrenergic activity. Guanabenz, with its 2,6-dichloro substitution, is a potent α2-agonist.[3][5] Shifting the chlorine atoms to the 2,4- or 3,4-positions generally leads to a decrease in agonistic activity.[3]

  • Modifications of the Guanidine Moiety: Alterations to the guanidine group can significantly impact α2-adrenergic receptor binding and activation. N-methylation or replacement of the guanidine with a 2-amino-2-imidazoline moiety can modulate potency and selectivity.[3] For instance, certain modifications can abolish α2-adrenergic agonism while retaining other activities, such as antiprion effects.[3][4]

  • Planarity and Conformation: The dihedral angle between the phenyl ring and the guanidine group influences receptor affinity. A certain degree of non-planarity appears to be favorable for α2-adrenergic receptor engagement.[5]

Comparative Biological Activity: Guanabenz Derivatives
CompoundPhenyl SubstitutionGuanidine Modificationα2-Adrenergic Agonistic Activity (EC50, µM)[3]Antiprion Activity (% inhibition at 10 µM)[3]
Guanabenz (GA) 2,6-dichloroUnmodified0.03 ± 0.0185 ± 5
1 2,4-dichloroUnmodified> 1070 ± 8
2 3,4-dichloroUnmodified> 1065 ± 10
3 2-chloroUnmodified1.5 ± 0.380 ± 6
4 4-chloroUnmodified> 1050 ± 12
6 2,6-dichloroN-methyl> 1090 ± 4
7 2,6-dichloro2-amino-2-imidazoline> 1088 ± 7

EC50 values were determined by measuring the inhibition of forskolin-induced cAMP accumulation in CHO cells expressing the human α2A-adrenergic receptor. Antiprion activity was assessed using a yeast-based assay.

Signaling Pathway of α2-Adrenergic Receptor Agonists

alpha2_signaling cluster_membrane Cell Membrane A2AR α2-Adrenergic Receptor G_protein Gi/o Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Chlorophenyl- guanidine Agonist Agonist->A2AR Binds PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., reduced neurotransmitter release) PKA->Response Phosphorylates targets leading to

Caption: α2-Adrenergic receptor signaling pathway.

II. Inhibition of the Na+/H+ Exchanger (NHE)

Aryl-guanidine derivatives have been extensively studied as inhibitors of the Na+/H+ exchanger, particularly the NHE-1 isoform, which is a key regulator of intracellular pH and is implicated in cardiac ischemia-reperfusion injury.[6][7]

Structure-Activity Relationship Insights:
  • Aroyl Moiety: The nature of the aromatic ring attached to the guanidine is a primary determinant of inhibitory potency. Replacing the pyrazine ring of the early inhibitor amiloride with a phenyl or other bicyclic aromatic systems significantly increases potency and selectivity for NHE-1.[6]

  • Substitution on the Aromatic Ring: The position and electronic properties of substituents on the aromatic ring are crucial. For benzoylguanidine derivatives, electron-withdrawing groups at specific positions can dramatically enhance inhibitory activity.[8]

  • Hydrophobicity: Increased hydrophobicity of the aroyl ring moiety generally correlates with more potent NHE-1 inhibition.[9]

Comparative Biological Activity: Benzoylguanidine Derivatives as NHE-1 Inhibitors
CompoundPhenyl SubstitutionIC50 (nmol/L)[8]
Cariporide (Reference Compound)30.7 ± 2.5
7a 2-Cl, 4-NO21.15 ± 0.15
7d 2-Cl, 5-NO20.12 ± 0.025
7e 2-Cl, 5-CF30.073 ± 0.021
7h 2-Br, 5-CF30.084 ± 0.012
7j 2-I, 5-CF30.068 ± 0.021

IC50 values were determined by measuring the inhibition of NHE-1 mediated platelet swelling.

Experimental Workflow for Screening NHE-1 Inhibitors

nhe_workflow start Start: Isolate Platelets induce_swelling Induce Cellular Acidification (e.g., with nigericin) start->induce_swelling add_compounds Add Test Compounds (Chlorophenyl-guanidine derivatives) induce_swelling->add_compounds measure_ph Monitor Intracellular pH Recovery (e.g., using BCECF dye) add_compounds->measure_ph analyze_data Calculate IC50 Values measure_ph->analyze_data end End: Identify Potent Inhibitors analyze_data->end

Caption: Workflow for NHE-1 inhibitor screening.

III. Experimental Protocols

A. α2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the α2-adrenergic receptor.

Materials:

  • CHO cells stably expressing the human α2A-adrenergic receptor.

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2).

  • Radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).

  • Test compounds (chlorophenyl-guanidine derivatives).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Culture and harvest CHO cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

B. Na+/H+ Exchanger (NHE-1) Activity Assay (Platelet Swelling)

Objective: To measure the inhibitory effect of test compounds on NHE-1 activity.

Materials:

  • Freshly isolated platelets.

  • Acid-loading solution (e.g., containing nigericin in a sodium-free medium).

  • Na+-containing buffer to initiate pH recovery.

  • pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Test compounds.

  • Fluorometric plate reader.

Procedure:

  • Platelet Preparation: Isolate platelets from whole blood by centrifugation.

  • Dye Loading: Incubate the platelets with the fluorescent pH indicator BCECF-AM.

  • Acid Loading: Resuspend the dye-loaded platelets in the acid-loading solution to induce intracellular acidification.

  • Inhibition: Add the test compounds at various concentrations to the acidified platelets and incubate.

  • pH Recovery: Initiate pH recovery by adding the Na+-containing buffer.

  • Measurement: Monitor the change in fluorescence over time using a fluorometric plate reader. The rate of fluorescence change corresponds to the rate of Na+/H+ exchange.

  • Data Analysis: Calculate the initial rate of pH recovery for each concentration of the test compound. Determine the concentration that causes 50% inhibition of the NHE-1 activity (IC50).

This guide provides a foundational understanding of the SAR of chlorophenyl-guanidine derivatives. The presented data and protocols serve as a starting point for researchers aiming to design and evaluate novel compounds with improved potency and selectivity for their intended biological targets.

References

A Comparative Analysis of Biguanide Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biguanides—a class of compounds with significant therapeutic applications including antidiabetic (metformin), antimalarial (proguanil), and anticancer properties—is of paramount importance. This guide provides an objective comparison of the performance of various biguanide synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

The synthesis of the biguanide scaffold primarily involves the formation of a bond between a nitrogen atom of an amine and the carbon atom of a cyanoguanidine or a related synthon. The choice of synthetic route can significantly impact the reaction yield, purity, reaction time, and scalability. This analysis focuses on the most common and effective methods for preparing biguanides.

Comparative Yield Analysis

The following table summarizes the quantitative data on the yields of different biguanide synthesis methods, providing a clear comparison of their efficiencies under various conditions.

Synthesis MethodCatalyst/ActivatorSolventTemperature (°C)TimeYield Range (%)Reference(s)
Conventional HeatingHydrochloric Acid (HCl)Aqueous or OrganicReflux6 - 12 h51 - 84%[1][2]
Lewis Acid Catalysis (Suyama Method)Iron(III) Chloride (FeCl₃)1,4-Dioxane100 °C90 min55 - 99%[1][3][4]
Microwave-Assisted (HCl)Hydrochloric Acid (HCl)Various Polar Solvents~125 °C< 30 minModerate to Good[1][5]
Microwave-Assisted (TMSCl)Trimethylsilyl Chloride (TMSCl)Acetonitrile130 - 150 °C10 - 15 min66 - 84%[1][6]
Direct Fusion (Solvent-Free)Amine HydrochlorideNone180 - 200 °C1 h69 - 84%[1][5]
Copper Salt-MediatedCopper(II) Chloride (CuCl₂)WaterRefluxNot Specified~47%[1][5]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below to enable replication and adaptation in a laboratory setting.

Protocol 1: Conventional Heating with Hydrochloric Acid

This method represents a classical and widely used approach for the synthesis of biguanides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amine hydrochloride (1.0 eq) in a suitable solvent such as water or ethanol.

  • Addition of Reagents: Add dicyandiamide (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Lewis Acid Catalysis (Suyama Method)

This method, developed by Suyama et al., utilizes a Lewis acid to enhance the reactivity of cyanoguanidine, leading to high yields in a shorter reaction time.[3][4]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyanoguanidine (1.0 eq) and iron(III) chloride (FeCl₃, stoichiometric amount) in anhydrous 1,4-dioxane.

  • Addition of Amine: Add the desired amine (1.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for approximately 90 minutes.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically quenched with an appropriate reagent to remove the iron catalyst. The product is then extracted and purified, often by precipitation as the hydrochloride salt by adding hydrochloric acid.[3]

Protocol 3: Microwave-Assisted Synthesis with TMSCl

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and cleaner product formation in a fraction of the time required for conventional heating.[6][7]

  • Reaction Setup: In a microwave-safe reaction vessel, suspend dicyandiamide (1.0 eq) in dry acetonitrile.

  • Addition of Reagents: Add the amine (1.0 eq) followed by the slow, dropwise addition of trimethylsilyl chloride (TMSCl, 1.1 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 130-150 °C for 10-15 minutes.[1]

  • Work-up and Purification: After cooling, the resulting precipitate is collected by filtration and washed with a suitable solvent such as acetonitrile or isopropanol. The product is typically obtained in high purity without the need for further purification.[6]

Protocol 4: Direct Fusion (Solvent-Free)

This method avoids the use of solvents and can be advantageous for certain substrates, providing good yields in a short reaction time.[5]

  • Reaction Setup: In a suitable reaction vessel, thoroughly mix the amine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq) as fine powders.

  • Reaction Conditions: Heat the mixture to a molten state at a temperature between 180-200 °C for 1 hour.

  • Work-up and Purification: After cooling, the solidified mass is dissolved in a suitable solvent (e.g., water or ethanol) and the product is purified by recrystallization.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key biguanide synthesis methods.

Conventional_Heating_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine_HCl Amine Hydrochloride Mix_Solvent Mix in Solvent (e.g., Water, Ethanol) Amine_HCl->Mix_Solvent Dicyandiamide Dicyandiamide Dicyandiamide->Mix_Solvent Reflux Reflux (6-12h) Mix_Solvent->Reflux Heat Cool Cool to RT Reflux->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Recrystallize Recrystallize Isolate->Recrystallize Final_Product Pure Biguanide HCl Recrystallize->Final_Product

Caption: Workflow for Conventional Heating Synthesis of Biguanides.

Microwave_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Mix_Acetonitrile Mix in Dry Acetonitrile Amine->Mix_Acetonitrile Dicyandiamide Dicyandiamide Dicyandiamide->Mix_Acetonitrile TMSCl TMSCl TMSCl->Mix_Acetonitrile MW_Irradiation Microwave Irradiation (130-150°C, 10-15 min) Mix_Acetonitrile->MW_Irradiation Seal & Irradiate Cool_Filter Cool & Filter MW_Irradiation->Cool_Filter Wash Wash with Solvent Cool_Filter->Wash Final_Product Pure Biguanide HCl Wash->Final_Product

References

A Researcher's Guide to Assessing the Purity of Commercial 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several pharmaceutical compounds. We present detailed experimental protocols, a comparative analysis of techniques, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment strategy.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical method for purity assessment depends on various factors, including the required accuracy, sensitivity, available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarityIntrinsic quantitative response of nuclei in a magnetic fieldSeparation by polarity followed by mass-to-charge ratio detection
Primary Use Quantification of known and unknown impurities, Purity determinationAbsolute purity determination without a specific reference standardTrace-level impurity quantification and identification
Precision High (<1% RSD)Very High (<0.5% RSD)High (<5% RSD for trace levels)
Accuracy High (requires certified reference standard)Very High (primary ratio method)High (requires isotopically labeled internal standard)
Sensitivity Moderate (ng range)Low (mg range)Very High (pg-fg range)
Speed Moderate (15-30 min per sample)Slow (>30 min per sample)Fast (<15 min per sample)
Cost ModerateHighHigh
Strengths Robust, versatile, widely available.Does not require an identical reference standard for quantification. Provides structural information.Exceptional sensitivity and selectivity for trace impurities.
Limitations Requires a reference standard for each impurity for accurate quantification.Lower sensitivity compared to other methods.Matrix effects can influence accuracy.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining accurate and reproducible purity data. Below are recommended starting protocols for HPLC, qNMR, and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the separation and quantification of this compound and its potential process-related impurities. A reverse-phase HPLC method is generally effective for this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • This compound reference standard (a certified reference material, such as "Proguanil Related Compound E," is available from suppliers like Sigma-Aldrich)[2][3]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25.1-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the commercial sample in the same solvent to a final concentration of 1 mg/mL.

  • Analysis and Data Processing:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area normalization method or by using the response factor of the reference standard for a more accurate quantification of the main component and any identified impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6), ensuring the analyte and internal standard are fully soluble.

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The IS should have signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A typical starting point is a D1 of 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

LC-MS/MS provides unparalleled sensitivity and selectivity for the detection and quantification of trace-level impurities.[6][7] This is particularly important for genotoxic or other highly potent impurities.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): An isotopically labeled version of this compound or a structurally similar compound.

Procedure:

  • LC and MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate the analyte from potential impurities.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and potential impurities need to be determined by infusing the individual compounds into the mass spectrometer.

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the target impurities into a solution of the purified main compound.

    • Prepare the sample solution at a known concentration and spike with the internal standard.

  • Analysis and Quantification:

    • Inject the calibration standards and the sample solution.

    • Create a calibration curve for each impurity by plotting the peak area ratio (impurity/IS) against the concentration.

    • Quantify the impurities in the sample by interpolating their peak area ratios from the calibration curve.

Workflow and Method Relationships

A comprehensive assessment of purity often involves a multi-faceted approach, leveraging the strengths of different analytical techniques. The following diagrams illustrate a typical workflow and the logical relationship between the methods described.

Purity_Assessment_Workflow cluster_0 Sample Handling and Initial Analysis cluster_1 Primary Purity Assessment cluster_2 Trace Impurity Analysis and Identification cluster_3 Final Purity Assignment Sample Commercial Sample Receipt Visual_Inspection Visual Inspection (Color, Appearance) Sample->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_Purity HPLC Analysis (Purity by Area % and Impurity Profiling) Solubility_Test->HPLC_Purity qNMR_Purity qNMR Analysis (Absolute Purity) Solubility_Test->qNMR_Purity LCMS_Analysis LC-MS/MS Analysis (Trace Impurity Quantification) HPLC_Purity->LCMS_Analysis If impurities >0.1% or unknown peaks Data_Review Data Review and Integration HPLC_Purity->Data_Review qNMR_Purity->Data_Review Impurity_ID Impurity Identification (if unknown peaks are detected) LCMS_Analysis->Impurity_ID LCMS_Analysis->Data_Review Final_Purity Final Purity Assignment (Mass Balance Calculation) Data_Review->Final_Purity COA Certificate of Analysis Generation Final_Purity->COA Analytical_Technique_Relationship cluster_Quantitative Quantitative Analysis cluster_Qualitative Qualitative Analysis HPLC HPLC (Relative Quantification) NMR_Structure NMR (Structure Confirmation) HPLC->NMR_Structure Provides isolated fractions for structural elucidation MS_Structure MS/MS (Impurity Identification) HPLC->MS_Structure Provides separated impurities for identification qNMR qNMR (Absolute Quantification) qNMR->NMR_Structure Confirms structure while quantifying LCMS LC-MS/MS (Trace Quantification) Purity_Assessment Comprehensive Purity Assessment Purity_Assessment->HPLC Separation & Purity Purity_Assessment->qNMR Absolute Purity Purity_Assessment->LCMS Sensitivity

References

Spectroscopic Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine and Its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine and its common process-related impurities. Spectroscopic techniques are essential for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates. Here, we present a summary of key spectroscopic data for this compound and its potential impurities, along with detailed experimental protocols for their analysis.

This compound is a key intermediate in the synthesis of the antimalarial drug proguanil.[1][2] It is also known as Proguanil USP Related Compound E, highlighting its significance as a potential impurity in the final drug product.[1][2] The manufacturing process of proguanil and its intermediates can lead to the formation of several impurities that must be carefully monitored and controlled.

Potential Impurities in this compound

The primary impurities associated with this compound often arise from unreacted starting materials, side reactions during synthesis, or degradation. Based on the common synthesis routes for proguanil and related biguanide compounds, the following are considered key impurities:

  • 4-Chloroaniline (Impurity B): A primary starting material for the synthesis.[3][4]

  • 1-(4-Chlorophenyl)biguanide: A potential byproduct or intermediate.

  • 1,5-bis(4-chlorophenyl)biguanide (Impurity C): A common byproduct from the condensation reaction.

  • 1-Cyano-3-(1-methylethyl)guanidine (Impurity A): A related substance from the proguanil synthesis pathway.

  • 1,5-bis(1-methylethyl)biguanide (Impurity D): Another potential process-related impurity.

  • 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide (Impurity F): A potential impurity arising from chlorinated precursors or side reactions.

  • N-Nitroso Proguanil: A potential degradation product.[3][5][6]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its major impurities. This data is crucial for the identification and quantification of these compounds in a sample.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in δ ppm)

Compound NameAromatic ProtonsAliphatic ProtonsOther ProtonsSolvent
This compound 7.20-7.40 (m, 4H)-6.80 (br s, 2H, NH2), 8.50 (br s, 1H, NH)DMSO-d6
4-Chloroaniline 6.60-6.70 (d, 2H), 7.00-7.10 (d, 2H)-5.20 (br s, 2H, NH2)CDCl3
1-(4-Chlorophenyl)biguanide 7.25-7.35 (m, 4H)-6.90-7.10 (br s, 5H, NH protons)DMSO-d6
1,5-bis(4-chlorophenyl)biguanide 7.30-7.45 (m, 8H)-7.80-8.00 (br s, 4H, NH protons)DMSO-d6

Note: NMR data can vary slightly based on solvent and concentration. The data presented is a representative summary.

Table 2: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

Compound NameN-H StretchingC=N StretchingC≡N StretchingAromatic C-H StretchingC-Cl Stretching
This compound 3400-32001640-1600~21753100-3000850-800
4-Chloroaniline 3450-3300--3100-3000840-810
1-(4-Chlorophenyl)biguanide 3400-32001650-1620-3100-3000850-800
1,5-bis(4-chlorophenyl)biguanide 3400-32001640-1610-3100-3000850-800

Table 3: Mass Spectrometry (MS) Data (m/z of Molecular Ion [M]⁺ or [M+H]⁺)

Compound NameMolecular FormulaMolecular WeightObserved m/z
This compound C₈H₇ClN₄194.62195.04 [M+H]⁺
4-Chloroaniline C₆H₆ClN127.57127.02 [M]⁺
1-(4-Chlorophenyl)biguanide C₈H₁₀ClN₅211.65212.07 [M+H]⁺
1,5-bis(4-chlorophenyl)biguanide C₁₄H₁₃Cl₂N₅322.19322.06 [M+H]⁺

Experimental Protocols

Detailed and validated analytical methods are critical for the accurate detection and quantification of impurities. Below are representative experimental protocols for the spectroscopic analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[7]

    • Alternatively, Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for these types of polar molecules.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the parent ion and its fragments.

  • Sample Introduction: For LC-MS, the sample is introduced after separation on an HPLC column. For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Study the fragmentation pattern (MS/MS) to gain structural information.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.

analytical_workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_characterization Impurity Isolation & Characterization cluster_quantification Quantification & Control synthesis Synthesis of this compound hplc_screen Initial HPLC Purity Screen synthesis->hplc_screen impurity_detection Detection of Impurity Peaks hplc_screen->impurity_detection lcms_analysis LC-MS Analysis (Molecular Weight & Formula) impurity_detection->lcms_analysis prep_hplc Preparative HPLC Isolation lcms_analysis->prep_hplc msms_analysis MS/MS Fragmentation Analysis lcms_analysis->msms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) prep_hplc->nmr_analysis ir_analysis IR Spectroscopy (Functional Groups) prep_hplc->ir_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation msms_analysis->structure_elucidation ref_std_synthesis Reference Standard Synthesis structure_elucidation->ref_std_synthesis method_validation Validated HPLC Method for Quantification ref_std_synthesis->method_validation routine_qc Routine Quality Control method_validation->routine_qc

Caption: Workflow for Impurity Analysis.

Logical Relationship of Impurities

The following diagram illustrates the synthetic relationship between the starting materials, the main product, and the formation of a key byproduct.

synthesis_pathway p_chloroaniline 4-Chloroaniline (Starting Material) main_product 1-(4-Chlorophenyl)-3- cyanoguanidine (Product) p_chloroaniline->main_product Reaction byproduct 1,5-bis(4-chlorophenyl)biguanide (Byproduct) p_chloroaniline->byproduct Side Reaction dicyandiamide Dicyandiamide (Reagent) dicyandiamide->main_product Reaction main_product->byproduct Further Reaction

Caption: Synthesis and Byproduct Formation.

By employing these spectroscopic techniques and analytical workflows, researchers and drug development professionals can effectively identify, characterize, and control impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.

References

The Synthetic Route's Influence on Proguanil's Biological Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proguanil, a biguanide antimalarial agent, serves as a cornerstone in the prophylaxis and treatment of malaria. It functions as a prodrug, metabolically activated to its active form, cycloguanil, which potently inhibits the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, crucial for the synthesis of nucleic acids and ultimately leading to the parasite's demise. While the primary synthetic route to proguanil is well-established, the potential impact of different intermediates and the presence of process-related impurities on its biological efficacy remains an area of limited investigation. This guide provides a comparative overview of proguanil synthesized from different intermediates, supported by available data and detailed experimental protocols to facilitate further research in this critical area.

Synthesis of Proguanil and Potential Impurities

The conventional synthesis of proguanil involves the condensation of 4-chloroaniline with isopropyldicyandiamide. However, variations in starting materials and reaction conditions can lead to the formation of several impurities. The most commonly identified process-related impurities include:

  • Impurity A: 1-cyano-3-(1-methylethyl)guanidine

  • Impurity C: 1,5-bis(4-chlorophenyl)biguanide

  • Impurity D: 1,5-bis(1-methylethyl)biguanide

The presence and concentration of these impurities in the final active pharmaceutical ingredient (API) could potentially influence its overall biological activity, safety, and stability profile.

Comparative Biological Efficacy: A Data Gap

A comprehensive review of existing scientific literature reveals a significant data gap regarding the direct comparison of the biological efficacy of proguanil synthesized from different intermediates or containing varying impurity profiles. While studies have focused on the synthesis and characterization of proguanil and its impurities, there is a lack of publicly available quantitative data (e.g., 50% inhibitory concentration - IC₅₀ values) directly comparing the antimalarial activity of proguanil derived from distinct synthetic routes.

To address this, further research is warranted to evaluate the in vitro antiplasmodial activity and DHFR inhibitory potential of proguanil preparations with known and varied impurity profiles. Such studies would provide invaluable insights into the structure-activity relationship of these impurities and their potential to either contribute to or antagonize the therapeutic effect of proguanil.

Data Presentation

The following table is a template for presenting quantitative data from future comparative studies on the biological efficacy of proguanil from different synthetic intermediates.

Sample IDSynthetic Intermediate(s)Purity (%)Impurity A (%)Impurity C (%)Impurity D (%)In Vitro Antiplasmodial Activity (IC₅₀, nM) vs. P. falciparum (Strain)DHFR Inhibition (IC₅₀, nM)
Proguanil Ref. Std. ->99<0.1<0.1<0.1Data to be determinedData to be determined
Proguanil Batch X Intermediate 1 + Intermediate 2ValueValueValueValueData to be determinedData to be determined
Proguanil Batch Y Intermediate 3 + Intermediate 4ValueValueValueValueData to be determinedData to be determined
Impurity A ->99---Data to be determinedData to be determined
Impurity C ->99---Data to be determinedData to be determined
Impurity D ->99---Data to be determinedData to be determined

Experimental Protocols

To facilitate the generation of the much-needed comparative data, detailed methodologies for key experiments are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, and Triton X-100)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

  • Drug Preparation: Prepare serial dilutions of the test compounds (proguanil from different syntheses, isolated impurities) in the complete culture medium.

  • Assay Setup: Add the drug dilutions to a 96-well plate. Add the parasite culture (synchronized to the ring stage) to each well. Include positive (artemisinin) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration and determine the IC₅₀ values using a non-linear regression analysis.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the DHFR enzyme, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound dilutions.

  • Reaction Initiation: Initiate the reaction by adding NADPH and DHF to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the proguanil synthesis pathway, its mechanism of action, and a typical experimental workflow.

Proguanil_Synthesis_and_Impurities cluster_synthesis Proguanil Synthesis cluster_impurities Potential Impurities 4-Chloroaniline 4-Chloroaniline Proguanil Proguanil 4-Chloroaniline->Proguanil Condensation Isopropyldicyandiamide Isopropyldicyandiamide Isopropyldicyandiamide->Proguanil Impurity_A Impurity A (1-cyano-3-(1-methylethyl)guanidine) Proguanil->Impurity_A Formation during synthesis Impurity_C Impurity C (1,5-bis(4-chlorophenyl)biguanide) Proguanil->Impurity_C Formation during synthesis Impurity_D Impurity D (1,5-bis(1-methylethyl)biguanide) Proguanil->Impurity_D Formation during synthesis

Caption: Synthesis of proguanil and potential process-related impurities.

Proguanil_Mechanism_of_Action Proguanil Proguanil Cycloguanil Cycloguanil Proguanil->Cycloguanil Metabolism (Liver) DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits DHF Dihydrofolate (DHF) DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Inhibition leads to blockage of THF Tetrahydrofolate (THF) DHF->THF DHFR-catalyzed reduction THF->DNA_Synthesis Required for

Caption: Mechanism of action of proguanil via its active metabolite, cycloguanil.

Experimental_Workflow Start Start Prepare_Compounds Prepare Proguanil Samples (from different intermediates) and Isolated Impurities Start->Prepare_Compounds In_Vitro_Assay In Vitro Antiplasmodial Assay (e.g., SYBR Green I) Prepare_Compounds->In_Vitro_Assay DHFR_Assay DHFR Inhibition Assay Prepare_Compounds->DHFR_Assay Data_Analysis Data Analysis (Calculate IC50 values) In_Vitro_Assay->Data_Analysis DHFR_Assay->Data_Analysis Compare_Efficacy Compare Biological Efficacy Data_Analysis->Compare_Efficacy End End Compare_Efficacy->End

Caption: Workflow for comparing the biological efficacy of proguanil samples.

A Comparative Guide to the Synthesis of N-(4-chlorophenyl) biguanides: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(4-chlorophenyl) biguanides, a core structure in several pharmacologically significant compounds, has traditionally relied on the reaction of 4-chloroaniline with dicyandiamide. However, the quest for improved yields, milder reaction conditions, and greater substrate scope has led to the development of several alternative reagents and synthetic strategies. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for various methods used in the synthesis of N-(4-chlorophenyl) biguanides and related structures. The traditional method is presented as a baseline for comparison with more modern alternatives.

MethodReagentsCatalyst/ActivatorSolventTemperatureTimeYield (%)Reference(s)
Traditional Synthesis 4-chloroaniline, DicyandiamideHydrochloric acidWater or TolueneReflux3 - 16 hours80[1][2]
Microwave-Assisted 4-chloroaniline, DicyandiamideTMSClAcetonitrile130 - 150 °C5 - 15 minutes66 - 95[3][4]
Lewis Acid Catalysis 4-chloroaniline, DicyandiamideFeCl₃1,4-Dioxane100 °C90 minutes55 - 99[5]
Biamidine-Transfer Amine, N-(diaminomethylene)-1H-pyrazole-1-carboximidamide hydrochloridePyridinePyridineRoom TemperatureVariesup to 73[6]
From Sodium Dicyanamide 4-chloroaniline, Sodium dicyanamide, Hexamethylenediamine-Butanol, 2-ethoxyethanolRefluxStepwise, multi-hourFair[3]

Synthetic Pathways

The following diagrams illustrate the core chemical transformations for the synthesis of N-(4-chlorophenyl) biguanide using different reagents.

G cluster_0 Traditional Synthesis cluster_1 Microwave-Assisted Synthesis cluster_2 Lewis Acid Catalysis cluster_3 Biamidine-Transfer Reaction cluster_4 From Sodium Dicyanamide A 4-chloroaniline C N-(4-chlorophenyl) biguanide A->C B Dicyandiamide B->C D 4-chloroaniline F N-(4-chlorophenyl) biguanide D->F E Dicyandiamide E->F G TMSCl (activator) G->F H 4-chloroaniline J N-(4-chlorophenyl) biguanide H->J I Dicyandiamide I->J K FeCl3 (catalyst) K->J L 4-chloroaniline N N-(4-chlorophenyl) biguanide L->N M Biamidine-Transfer Reagent M->N O Sodium Dicyanamide Q Substituted Cyanoguanidine O->Q P Amine 1 P->Q S Unsymmetrical Biguanide Q->S R Amine 2 (4-chloroaniline) R->S

Caption: Overview of synthetic pathways to N-(4-chlorophenyl) biguanide.

Experimental Protocols

This section provides detailed methodologies for the key synthetic approaches discussed.

Traditional Synthesis using Dicyandiamide

This method involves the direct reaction of an amine with dicyandiamide, typically in the presence of an acid catalyst.[1][2]

Procedure:

  • To a solution of dicyandiamide (0.5 g, 0.0060 mol) in toluene (5 mL), add 1.1 molar equivalents of 4-chloroaniline.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a 1:1 mixture of concentrated hydrochloric acid and water (2.5 mL) dropwise.

  • Stir the mixture at reflux for 3 to 16 hours.

  • After completion, neutralize the obtained residue with a dilute solution of ammonium hydroxide.

  • Remove the solvent under vacuum, and wash the residue with water.

  • Recrystallize the crude solid product from ethanol to afford the title compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often in the presence of an activator like trimethylsilyl chloride (TMSCl).[3][4]

Procedure:

  • In a microwave-safe vial, suspend dicyandiamide (2 equivalents) and trimethylsilyl chloride (2.2 equivalents) in dry acetonitrile.

  • Irradiate the mixture under microwave conditions (200–400 W) for 15 minutes at 140 °C.

  • After cooling, add isopropyl alcohol (3 equivalents) and stir.

  • Further irradiate the mixture at 125 °C for 1 minute.

  • The target compound precipitates as its hydrochloride salt.

  • Wash the precipitate with acetonitrile to yield the desired product.

G A Mix Reactants (Amine, Dicyandiamide, Activator, Solvent) B Microwave Irradiation (Set Temperature and Time) A->B C Cooling and Post-Irradiation Stirring B->C D Precipitation/ Isolation C->D E Washing and Drying D->E F Pure Product E->F

Caption: General workflow for microwave-assisted biguanide synthesis.

Lewis Acid Catalysis

Iron(III) chloride can be employed as a Lewis acid to enhance the reactivity of cyanoguanidine.[7][5]

Procedure:

  • To a solution of the primary aryl amine (2 equivalents) and triethylorthoformate (1 equivalent) in toluene (10 mL), add a catalytic amount of FeCl₃ (10 mol%).

  • Stir the solution for 3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified by standard methods. (Note: The provided reference is for a related formamidine synthesis, but the principle of FeCl₃ catalysis is applicable to biguanide synthesis from cyanoguanidine). A more direct protocol for biguanide synthesis using FeCl₃ involves heating the amine, cyanoguanidine, and a stoichiometric amount of FeCl₃ in a solvent like 1,4-dioxane at 100°C for 90 minutes.[7][5]

Biamidine-Transfer Reaction

This approach utilizes pre-activated reagents for milder reaction conditions.[6][8]

Procedure:

  • Synthesize the biamidine-transfer reagent, for example, N-(diaminomethylene)-1H-pyrazole-1-carboximidamide hydrochloride, by reacting cyanoguanidine with the appropriate heterocycle in the presence of hydrochloric acid.

  • React the biamidine-transfer reagent with the desired amine (e.g., 4-chloroaniline) in a suitable solvent such as pyridine.

  • The reaction proceeds via an addition-elimination mechanism to yield the monosubstituted biguanide.

  • Optimization of concentration, temperature, and reactant equivalents may be necessary to maximize yield.

Conclusion

The synthesis of N-(4-chlorophenyl) biguanides can be achieved through a variety of methods, each with its own set of advantages and limitations. While the traditional acid-catalyzed reaction with dicyandiamide is well-established, modern techniques offer significant improvements. Microwave-assisted synthesis provides a rapid and high-yielding alternative, particularly when combined with TMSCl as an activator. Lewis acid catalysis with FeCl₃ also offers excellent yields with relatively short reaction times. For sensitive substrates, the use of biamidine-transfer reagents allows for milder reaction conditions. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of specialized equipment (e.g., microwave reactor), and the sensitivity of the starting materials. This guide provides the foundational information for researchers to make an informed decision based on their specific experimental context.

References

Navigating the Polarity Challenge: A Comparative Guide to HPLC Columns for Guanidine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of highly polar and basic guanidine compounds presents a significant chromatographic challenge. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.

Guanidine and its derivatives are characterized by their high polarity and basicity (pKa ≈ 12.5), making them poorly retained on traditional reversed-phase (RP) columns like C18.[1][2] This often leads to elution in the solvent front and inadequate separation from other sample components. To overcome these challenges, alternative chromatographic strategies are necessary. This guide explores the performance of Mixed-Mode, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange columns for the analysis of these critical compounds.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is paramount for achieving robust and reliable quantification of guanidine compounds. The following tables summarize the performance of different column types based on available experimental data.

Column TypeStationary PhaseRetention Mechanism(s)AdvantagesDisadvantagesSuitable Applications
Mixed-Mode Combines reversed-phase and ion-exchange or HILIC functionalities.[3][4]Reversed-Phase, Ion-Exchange, HILICEnhanced retention and selectivity for polar and charged compounds, single-run analysis of analytes with diverse polarities, MS-compatible mobile phases.[3][4]Method development can be more complex due to multiple interaction modes.Analysis of APIs and their counter-ions, complex mixtures of polar and nonpolar compounds.[3][5]
HILIC Polar stationary phases (e.g., silica, amide).[6]Partitioning of analytes into a water-enriched layer on the stationary phase surface.[7]Excellent retention for very polar compounds, complementary selectivity to reversed-phase, enhanced MS sensitivity.[7][8]Requires careful control of mobile phase water content, potential for longer equilibration times.Analysis of polar metabolites, amino acids, and other highly hydrophilic compounds.[7]
Cation-Exchange Negatively charged stationary phase.Ionic interaction between the positively charged guanidinium ion and the stationary phase.High selectivity for cationic species, effective in high-salt matrices.[9]Limited retention for neutral or anionic compounds, mobile phase constraints.Clearance testing of guanidine in biopharmaceutical products, analysis in high-salt and protein matrices.[9]

Quantitative Performance Data

The following table presents a summary of experimental conditions and results from various studies to provide a comparative overview of column performance for guanidine analysis.

ColumnDimensionsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Limit of Quantitation (LOQ)Reference
Primesep 100 (Mixed-Mode) -Not specified-ELSD, UV (200 nm)--[1]
Cogent Diamond Hydride™ (HILIC) 4.6 x 100 mm, 4 µm50% DI Water / 50% Acetonitrile / 0.1% Formic Acid1.0UV @ 195 nmGuanidine: Not specified, but shown in chromatogram-[2][10]
Dionex CS 14 (Cation-Exchange) 4 x 250 mm (analytical), 4 x 50 mm (guard)3.75 mM Methanesulfonic Acid1.0UV @ 195 nm-0.25 mg/L[9]
Amaze TH/HD (Mixed-Mode HILIC) 3.0 x 100 mm, 3 µm85% ACN with 30 mM Ammonium Formate pH 30.6Corona CADGuanidine: ~2.5 (Amaze HD)-[11]

Note: A direct comparison of retention times is challenging due to variations in column dimensions, mobile phase compositions, and instrumentation across different studies. The data is presented to illustrate the conditions under which successful retention was achieved.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited application notes.

Method 1: HILIC Analysis of Guanidine
  • Column: Cogent Diamond Hydride™, 4 µm, 100Å (4.6 x 100 mm)[2][10]

  • Mobile Phase: 50% Deionized Water / 50% Acetonitrile / 0.1% Formic Acid[2][10]

  • Flow Rate: 1.0 mL/min[2][10]

  • Injection Volume: 1 µL[2][10]

  • Detection: UV at 195 nm[2][10]

  • Sample Preparation: 1.7 mg/mL Guanidine in mobile phase.[2][10]

Method 2: Cation-Exchange Analysis of Guanidine
  • Column: Dionex CS 14 Cation-Exchange (4 x 250 mm) with a guard column (4 x 50 mm)[9]

  • Mobile Phase: 3.75 mM Methanesulfonic Acid[9]

  • Flow Rate: 1 mL/min[9]

  • Injection Volume: 50 µL[9]

  • Detection: UV at 195 nm[9]

  • Sample Preparation: For samples with high protein concentrations, proteins were removed by centrifugation using a 30K NanoSep centrifugal filter.[9]

Method 3: Mixed-Mode HILIC Analysis of Guanidine and Counterions
  • Column: Amaze TH or Amaze HD (3.0 x 100 mm, 3 µm, 100Å)[11]

  • Mobile Phase: 85% Acetonitrile with 30 mM Ammonium Formate pH 3[11]

  • Flow Rate: 0.6 mL/min[11]

  • Injection Volume: 2 µL[11]

  • Detection: Corona Charged Aerosol Detector (CAD)[11]

  • Sample: 1 mg/mL[11]

Experimental Workflow

The general workflow for the HPLC analysis of guanidine compounds involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical process.

HPLC_Workflow SamplePrep Sample Preparation (e.g., dissolution, filtration, protein removal) HPLCSystem HPLC System SamplePrep->HPLCSystem Inject Sample Column HPLC Column (Mixed-Mode, HILIC, or Cation-Exchange) HPLCSystem->Column Mobile Phase Flow Detection Detection (UV, ELSD, CAD, MS) Column->Detection Eluent DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Peak integration, quantification) DataAcquisition->DataAnalysis Results Results (Concentration, Purity) DataAnalysis->Results

Caption: General workflow for the HPLC analysis of guanidine compounds.

Conclusion

The successful HPLC analysis of guanidine compounds hinges on selecting a column that provides adequate retention and selectivity. While traditional reversed-phase columns are generally unsuitable, Mixed-Mode, HILIC, and Cation-Exchange columns offer viable and effective solutions.

  • Mixed-mode columns provide a versatile approach, allowing for the simultaneous analysis of guanidine and other compounds of varying polarities.[3][4][5]

  • HILIC columns are an excellent choice when high retention of very polar guanidine compounds is the primary goal.[7][8]

  • Cation-exchange columns are highly specific for cationic analytes like guanidine and perform well in challenging matrices such as those with high salt or protein content.[9]

The choice of column will ultimately depend on the specific analytical requirements, including the complexity of the sample matrix, the desired sensitivity, and the availability of detection methods. For complex method development, mixed-mode columns offer a high degree of flexibility by allowing for the adjustment of mobile phase ionic strength, pH, and organic solvent content to optimize selectivity.[4] Researchers are encouraged to consider the experimental conditions outlined in this guide as a starting point for developing robust and reliable methods for the analysis of guanidine compounds.

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-3-cyanoguanidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential, step-by-step procedures for the proper handling and disposal of 1-(4-Chlorophenyl)-3-cyanoguanidine, safeguarding both laboratory personnel and the environment.

This compound is classified as a hazardous substance, causing skin and eye irritation.[1] Therefore, its disposal must be managed with strict adherence to safety protocols and regulatory requirements. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[2] The primary route for disposal is through an approved and licensed hazardous waste disposal service.[1][3]

Hazard and Safety Information

Before handling this compound for disposal, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant (H315) [1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat, closed-toe shoes.
Serious Eye Irritant (H319) [1]Safety glasses with side shields or chemical safety goggles.
May Cause Respiratory Irritation (H335) [1]Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Pre-Disposal Procedure

This protocol outlines the necessary steps to safely prepare this compound waste for collection by a certified hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: As soon as this compound is designated for disposal, it must be treated as hazardous waste.[4]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[4][5] It should be stored separately from incompatible materials, such as strong oxidizing agents.[1]

Step 2: Container Selection and Management

  • Use Appropriate Containers: The waste must be stored in a container that is in good condition, free of leaks, and compatible with the chemical.[2][5]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[2][4] This prevents the release of dust or vapors.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.

  • Affix a "Hazardous Waste" Label: As soon as the waste is placed in the container, it must be labeled with the words "Hazardous Waste".[6]

  • Complete the Label Information: The label must include the following details:

    • Full chemical name: "this compound"[1]

    • CAS Number: 1482-62-8[1]

    • Accumulation start date (the date the first piece of waste was added to the container).

    • An indication of the hazards (e.g., "Irritant").[6]

    • The name of the principal investigator or laboratory contact.

    • The specific location (building and room number).

Step 4: Storage of Chemical Waste

  • Store at or Near the Point of Generation: The labeled waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[6]

  • Use Secondary Containment: To prevent the spread of potential spills, the waste container should be placed within a larger, chemically resistant secondary container, such as a tray or tub.[4]

  • Avoid Prohibited Areas: Do not store chemical waste in high-traffic areas, near heat sources, or in locations where it could be knocked over.[2]

Step 5: Arranging for Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup procedures and connect you with the institution's contracted hazardous waste disposal vendor.

  • Schedule a Pickup: Once the container is ready for disposal, follow your institution's procedures to schedule a waste pickup. Do not exceed the storage time limits for hazardous waste as defined by your local regulations and institutional policies.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_disposal Disposal Arrangement cluster_prohibited Prohibited Actions start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Do Not Dispose Down the Drain start->drain trash Do Not Dispose in Regular Trash start->trash segregate Segregate as Solid Hazardous Waste ppe->segregate container Place in a Labeled, Compatible, and Sealed Container segregate->container label_info Label Contents: 'Hazardous Waste' Full Chemical Name CAS Number Hazards Date container->label_info store Store in a Designated Satellite Accumulation Area with Secondary Containment label_info->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs vendor_pickup Waste Collected by Licensed Hazardous Waste Vendor contact_ehs->vendor_pickup Follow Institutional Protocol

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 1-(4-Chlorophenyl)-3-cyanoguanidine, tailored for research scientists and drug development professionals. The following procedures are compiled from safety data sheets and general laboratory safety practices for handling hazardous chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side protection.To protect against splashes and airborne particles that can cause serious eye irritation[1][3].
Skin Protection Nitrile rubber gloves (consult manufacturer for specific breakthrough times) and a chemically resistant lab coat.To prevent skin contact, which can cause irritation[1][3].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To minimize the inhalation of dust or aerosols that may cause respiratory irritation[1][2].
Footwear Closed-toe shoes.To protect feet from potential spills.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available within a fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) and have it readily accessible inside the fume hood to minimize movement.

  • Ensure an eyewash station and safety shower are accessible.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within a chemical fume hood to control airborne dust.

  • Wear the recommended PPE (safety goggles, lab coat, and nitrile gloves).

  • Carefully open the container with this compound.

  • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a suitable container.

  • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Close the container tightly after use.

3. Dissolution and Reaction Setup:

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Ensure the dissolution vessel is appropriately sized and sealed if the process is exothermic.

  • If the compound is being added to a reaction mixture, do so slowly and in a controlled manner.

4. Post-Handling:

  • Clean all equipment that has been in contact with the chemical.

  • Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.

  • Dispose of all contaminated disposables as hazardous waste.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

IncidentFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and alert the appropriate emergency response team. Prevent the spilled material from entering drains or waterways.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and chemically compatible waste container.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations[3]. Do not dispose of it down the drain or in regular trash.

Visualizations

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment Hazard Assess Hazards of this compound SkinIrritation Skin Irritation Hazard->SkinIrritation EyeIrritation Serious Eye Irritation Hazard->EyeIrritation RespiratoryIrritation Respiratory Irritation Hazard->RespiratoryIrritation Gloves Wear Nitrile Gloves SkinIrritation->Gloves Mitigates Skin Contact Goggles Wear Safety Goggles EyeIrritation->Goggles Prevents Eye Contact FumeHood Use in Fume Hood RespiratoryIrritation->FumeHood Controls Inhalation

Caption: Logical workflow for PPE selection based on hazard assessment.

Handling and Disposal Workflow

This diagram outlines the procedural steps for the safe handling and disposal of this compound.

Handling_Disposal_Workflow Start Start Handling Procedure Preparation Preparation & Engineering Controls Start->Preparation Weighing Weighing & Aliquoting in Fume Hood Preparation->Weighing Handling Dissolution / Reaction Setup Weighing->Handling PostHandling Decontamination & Clean-up Handling->PostHandling WasteCollection Collect Hazardous Waste PostHandling->WasteCollection Disposal Dispose via Institutional Program WasteCollection->Disposal End End of Procedure Disposal->End

Caption: Step-by-step workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-cyanoguanidine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-cyanoguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.